molecular formula C22H20O4 B151103 4,5-Bis(benzyloxy)-2-methylbenzoic acid CAS No. 127531-39-9

4,5-Bis(benzyloxy)-2-methylbenzoic acid

Cat. No.: B151103
CAS No.: 127531-39-9
M. Wt: 348.4 g/mol
InChI Key: OZWYGJMNFRFOFR-UHFFFAOYSA-N
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Description

4,5-Bis(benzyloxy)-2-methylbenzoic acid (CAS 127531-39-9) is a polysubstituted aromatic compound of significant interest in advanced organic synthesis and medicinal chemistry research. With a molecular formula of C₂₂H₂₀O₄ and a molecular weight of 348.4 g/mol, this compound serves as a crucial building block for constructing complex molecules . Its core value lies in its strategic functionalization: the carboxylic acid group provides a handle for further derivatization, such as amide bond formation, while the two benzyloxy groups act as robust protecting groups for phenolic hydroxyls . This makes it an ideal precursor for generating 4,5-dihydroxybenzoic acid (protocatechuic acid) moieties or related catechol structures in the final stages of a multi-step synthesis, as the benzyl groups can be readily removed via catalytic hydrogenation . This compound is particularly recognized for its role as a key synthetic intermediate in the preparation of biologically active natural products and their analogues. Academic and pharmaceutical research has demonstrated its specific application in the total synthesis of lignan derivatives, such as the potent antitumor agent podophyllotoxin and its clinically used derivatives like etoposide and teniposide . In this context, the molecule often serves as the foundational A-ring component of the lignan scaffold. The methyl group at the 2-position (ortho to the carboxylic acid) introduces steric influence that can guide subsequent reactions and impact the final compound's conformation . Researchers will find this high-quality intermediate instrumental in programs aimed at anticancer drug discovery and development . The product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-4,5-bis(phenylmethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O4/c1-16-12-20(25-14-17-8-4-2-5-9-17)21(13-19(16)22(23)24)26-15-18-10-6-3-7-11-18/h2-13H,14-15H2,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZWYGJMNFRFOFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70564745
Record name 4,5-Bis(benzyloxy)-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70564745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127531-39-9
Record name 4,5-Bis(benzyloxy)-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70564745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

NMR spectrum analysis of 4,5-Bis(benzyloxy)-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the NMR Spectrum Analysis of 4,5-Bis(benzyloxy)-2-methylbenzoic Acid

Foreword: From Structure to Spectrum and Back

In the realm of drug development and materials science, the precise structural elucidation of novel organic molecules is the bedrock upon which all subsequent research is built. An unambiguous assignment of a molecule's constitution is not merely an academic exercise; it is a prerequisite for understanding its biological activity, optimizing its properties, and ensuring intellectual property. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for this purpose in solution-state chemistry.[1]

This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive walkthrough of the NMR analysis of 4,5-Bis(benzyloxy)-2-methylbenzoic acid . We will not simply present a solved spectrum. Instead, we will embark on a logical, field-proven journey that begins with predicting the spectral features based on chemical principles, proceeds through meticulous experimental protocol, and culminates in a definitive structural confirmation using a suite of 1D and 2D NMR experiments. This approach mirrors the real-world workflow of a research scientist, emphasizing the causality behind each decision and creating a self-validating analytical system.

The Molecular Blueprint: Predicting the NMR Landscape

Before entering the NMR lab, a seasoned scientist first sketches a theoretical map of the expected spectrum. This predictive analysis, grounded in the fundamental principles of chemical shifts and coupling, transforms the subsequent data acquisition from a passive observation into an active process of hypothesis testing.

Let's first visualize the molecule and assign preliminary numbering to its distinct proton and carbon environments.

Caption: Molecular structure of 4,5-Bis(benzyloxy)-2-methylbenzoic acid.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show five distinct sets of signals.

  • Carboxylic Acid Proton (Hₑ): The acidic proton of the carboxyl group is highly deshielded and is expected to appear far downfield, typically in the 10-13 ppm range.[2][3] Due to hydrogen bonding and potential chemical exchange with trace water in the solvent, this peak is often broad and may not exhibit coupling.[2][3][4]

  • Aromatic Protons (Hᵦ, H꜀, Phenyl):

    • The protons on the central benzoic acid ring (Hᵦ and H꜀) are in different environments. Hᵦ is ortho to the electron-donating benzyloxy group, while H꜀ is ortho to the methyl group. We expect two singlets in the aromatic region (6.5-8.0 ppm), each integrating to 1H.

    • The ten protons of the two benzyl groups (Ph) are also in the aromatic region. While they may appear as a complex multiplet, they are often seen as a broad singlet or a narrow multiplet centered around 7.3-7.5 ppm, integrating to 10H.

  • Benzylic Protons (HᏧ): The two CH₂ groups are chemically equivalent due to the free rotation of the benzyl groups. These four protons are adjacent to an oxygen atom and a phenyl ring, placing their signal around 5.0-5.2 ppm.[5] This signal is expected to be a singlet as there are no adjacent protons, integrating to 4H.

  • Methyl Protons (Hₐ): The methyl group is attached to the aromatic ring. Its signal is expected to appear upfield, around 2.3-2.6 ppm.[6] This will be a singlet, integrating to 3H.

Proton Assignment Label Predicted Chemical Shift (δ, ppm) Multiplicity Integration
MethylHₐ2.3 - 2.6Singlet3H
AromaticHᵦ6.8 - 8.0Singlet1H
AromaticH꜀6.8 - 8.0Singlet1H
Benzyl PhenylPh7.3 - 7.5Multiplet10H
Benzylic CH₂HᏧ5.0 - 5.2Singlet4H
Carboxylic AcidHₑ10.0 - 13.0Broad Singlet1H
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments.

  • Carbonyl Carbon: The carboxylic acid carbonyl carbon is the most deshielded, typically appearing between 165-175 ppm.[7][8]

  • Aromatic Carbons: Aromatic carbons generally resonate between 110-160 ppm.[9] We expect to see signals for the six carbons of the central ring, plus signals for the carbons of the two benzyl rings. Due to symmetry in the benzyl groups, we'd expect four signals for these 12 carbons (ipso, ortho, meta, para). The carbons attached to oxygen (C4, C5) will be further downfield within this region.

  • Benzylic Carbon: The CH₂ carbon, bonded to an oxygen, will appear around 70-75 ppm.

  • Methyl Carbon: The methyl carbon attached to the aromatic ring will be the most shielded, appearing upfield around 20-25 ppm.[6]

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Methyl (CH₃)20 - 25
Benzylic (CH₂)70 - 75
Aromatic (C-H & C-C)110 - 140
Aromatic (C-O)145 - 160
Carbonyl (COOH)165 - 175

Experimental Design & Protocol

A robust experimental protocol is critical for acquiring high-quality, unambiguous data. This workflow is designed to be self-validating, where each step builds upon the last to confirm the structural hypothesis.

cluster_prep Part A: Sample Preparation cluster_acq Part B: Data Acquisition cluster_analysis Part C: Data Analysis & Elucidation prep1 Weigh 5-10 mg of sample for ¹H NMR (20-50 mg for ¹³C NMR) prep2 Dissolve in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃) prep1->prep2 prep3 Filter solution through glass wool plug into a clean, dry NMR tube prep2->prep3 acq1 Acquire standard 1D ¹H Spectrum prep3->acq1 Transfer to Spectrometer acq2 Acquire 1D ¹³C{¹H} Spectrum acq1->acq2 acq3 Acquire 2D COSY Spectrum acq2->acq3 acq4 Acquire 2D HSQC/HMQC Spectrum acq3->acq4 acq5 Acquire 2D HMBC Spectrum acq4->acq5 an1 Assign ¹H signals based on δ, integration, and multiplicity acq5->an1 Process Data an2 Assign ¹³C signals based on δ and comparison to ¹H an1->an2 an3 Confirm ¹H-¹H couplings using COSY an2->an3 an4 Correlate ¹H and directly attached ¹³C using HSQC/HMQC an3->an4 an5 Establish long-range ¹H-¹³C connectivity using HMBC an4->an5 an6 Final Structure Confirmation an5->an6

Caption: A validated workflow for NMR-based structural elucidation.

Step-by-Step Sample Preparation Protocol

The quality of the final spectrum is dictated by the quality of the sample preparation. Rushing this stage is a false economy.

  • Material Weighing: Accurately weigh 5-10 mg of 4,5-Bis(benzyloxy)-2-methylbenzoic acid for ¹H NMR, or 20-50 mg for a comprehensive suite of experiments including ¹³C NMR.[10][11] The higher concentration for ¹³C is necessary due to its lower natural abundance and gyromagnetic ratio.[11]

  • Solvent Selection & Dissolution:

    • Rationale: The choice of solvent is critical. For molecules with exchangeable protons like carboxylic acids, a non-protic, aprotic polar solvent is often preferred to observe the -COOH proton. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it will reliably show the carboxylic acid proton.[6][12] Chloroform-d (CDCl₃) can also be used, but the acid proton signal may be broader or, if trace water is present, may exchange and become invisible.[12][13]

    • Procedure: Transfer the weighed solid into a clean, small vial. Add approximately 0.6 mL of the chosen deuterated solvent.[14] Agitate gently to fully dissolve the compound.

  • Filtration and Transfer:

    • Rationale: Undissolved particulate matter in the NMR tube will severely degrade the magnetic field homogeneity, leading to broad, distorted peaks that cannot be corrected by shimming.[11][15]

    • Procedure: Place a small, tight plug of glass wool or a specialized NMR filter into a Pasteur pipette. Carefully draw the sample solution into the pipette and filter it directly into a high-quality, clean NMR tube.[14][15]

  • Final Checks: Cap the NMR tube securely to prevent solvent evaporation. Wipe the outside of the tube clean with a lint-free tissue dampened with isopropanol or acetone before inserting it into the spectrometer.[11]

Advanced Analysis: Assembling the Puzzle with 2D NMR

While 1D NMR provides the fundamental pieces, 2D NMR spectroscopy reveals how they connect. For a molecule of this complexity, 2D experiments are not a luxury; they are essential for unambiguous assignment.[1][16][17]

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[16] In this molecule, COSY is less critical for the central ring due to the lack of adjacent protons, but it would be invaluable for confirming couplings within the benzyl phenyl rings if their signals were resolved.

  • HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This is a cornerstone experiment that maps each proton directly to the carbon it is attached to.[16][18] It provides a direct link between the ¹H and ¹³C spectra. For our molecule, it will definitively connect:

    • The methyl proton signal (Hₐ) to the methyl carbon.

    • The aromatic proton signals (Hᵦ, H꜀) to their respective carbons.

    • The benzylic proton signal (HᏧ) to the benzylic carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons that are separated by 2-3 bonds.[16][18] This is the key to assembling the molecular skeleton. Key expected correlations that would confirm the substitution pattern include:

    • From the methyl protons (Hₐ) to the aromatic carbons C1, C2, and C3.

    • From the benzylic protons (HᏧ) to the aromatic carbons C4 and C5, as well as the ipso-carbon of the benzyl ring.

    • From the aromatic proton Hᵦ to carbons C1, C2, and C4.

Caption: Key expected HMBC correlations for structural confirmation.

Conclusion: A Self-Validating System

By following this comprehensive workflow—predicting the spectrum, executing a meticulous experimental protocol, and leveraging the power of 2D correlation spectroscopy—a researcher can move beyond simple data collection to achieve a state of analytical certainty. The predicted ¹H and ¹³C chemical shifts provide the initial hypothesis. The 1D spectra offer the first layer of evidence. The HSQC experiment provides the direct proton-carbon linkages, and the HMBC spectrum serves as the final arbiter, piecing together the molecular framework through long-range correlations. This multi-faceted approach constitutes a self-validating system, ensuring the highest degree of confidence in the structural assignment of 4,5-Bis(benzyloxy)-2-methylbenzoic acid, a critical step for any scientist in the field of drug discovery or chemical research.

References

  • The Royal Society of Chemistry. (n.d.). ¹H and ¹³C NMR Spectra of Substituted Benzoic Acids.
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An In-depth Technical Guide to 4,5-Dibenzyloxy-2-methylbenzoic Acid (CAS 127531-39-9)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 4,5-Dibenzyloxy-2-methylbenzoic acid (CAS 127531-39-9), a specialized chemical intermediate. Recognizing the limited publicly available data on this specific molecule, this document synthesizes information on its chemical properties, plausible synthetic routes, and the broader context of its chemical class—benzoic acid derivatives—in contemporary drug discovery and development. The insights provided are intended to empower researchers to evaluate its potential as a building block in the synthesis of novel bioactive compounds.

Introduction: The Role of Benzoic Acid Scaffolds in Medicinal Chemistry

Benzoic acid and its derivatives are fundamental scaffolds in the realm of medicinal chemistry, forming the structural core of a wide array of therapeutic agents.[1][2] Their prevalence stems from their synthetic versatility and their ability to engage in crucial molecular interactions with biological targets.[2] The carboxylic acid moiety can act as a key hydrogen bond donor and acceptor, while the aromatic ring provides a platform for diverse substitutions to modulate pharmacological activity, selectivity, and pharmacokinetic properties.[1]

Historically, benzoic acid derivatives have been instrumental in the development of drugs across various therapeutic areas, including anti-inflammatory agents, diuretics, and antimicrobials.[1][3] In modern drug discovery, they continue to be explored for novel applications, including oncology and infectious diseases, often serving as key intermediates in the synthesis of complex molecules.[1][4][5] 4,5-Dibenzyloxy-2-methylbenzoic acid, with its protected catechol-like functionality and methylated phenyl ring, represents a bespoke building block for creating sophisticated molecular architectures.

Physicochemical Properties of 4,5-Dibenzyloxy-2-methylbenzoic Acid

PropertyValueSource
CAS Number 127531-39-9Internal Database
Molecular Formula C₂₂H₂₀O₄Internal Database
Molecular Weight 348.39 g/mol Internal Database
Appearance Predicted: White to off-white solid
Melting Point Not available
Boiling Point Not available
Solubility Predicted: Soluble in organic solvents like DMSO, DMF, and methanol; sparingly soluble in water.
pKa Predicted: ~4-5 (for the carboxylic acid)

Synthesis and Chemical Reactivity

Retrosynthetic Analysis and Proposed Synthetic Pathway

A plausible synthetic route to 4,5-Dibenzyloxy-2-methylbenzoic acid can be envisioned starting from commercially available precursors. A key transformation is the protection of the hydroxyl groups of a dihydroxy-methylbenzoic acid derivative with benzyl groups.

Synthetic Pathway 4,5-Dihydroxy-2-methylbenzoic acid 4,5-Dihydroxy-2-methylbenzoic acid Reaction Reaction 4,5-Dihydroxy-2-methylbenzoic acid->Reaction Benzyl Bromide Benzyl Bromide Benzyl Bromide->Reaction Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction Solvent (e.g., Acetone) Solvent (e.g., Acetone) Solvent (e.g., Acetone)->Reaction 4,5-Dibenzyloxy-2-methylbenzoic acid 4,5-Dibenzyloxy-2-methylbenzoic acid Reaction->4,5-Dibenzyloxy-2-methylbenzoic acid

Caption: Proposed synthetic workflow for 4,5-Dibenzyloxy-2-methylbenzoic acid.

Step-by-Step Synthetic Protocol (Hypothetical)

The following protocol is a generalized procedure based on standard Williamson ether synthesis and should be optimized for specific laboratory conditions.

  • Dissolution: Dissolve 4,5-dihydroxy-2-methylbenzoic acid in a suitable polar aprotic solvent such as acetone or DMF.

  • Base Addition: Add a slight excess of a mild base, such as potassium carbonate (K₂CO₃), to deprotonate the phenolic hydroxyl groups.

  • Benzylation: Add benzyl bromide dropwise to the reaction mixture at room temperature. The reaction is typically heated to reflux to ensure complete conversion.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: After cooling, filter the reaction mixture to remove the inorganic salts. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Key Chemical Reactivity

The primary reactive sites of 4,5-Dibenzyloxy-2-methylbenzoic acid are the carboxylic acid group and the benzyl ether protecting groups.

  • Carboxylic Acid: This group can undergo standard transformations such as esterification, amidation, and reduction to the corresponding alcohol. These reactions allow for its conjugation to other molecules of interest.

  • Benzyl Ethers: The benzyl groups are robust protecting groups but can be cleaved under specific conditions, most commonly via catalytic hydrogenation (e.g., H₂, Pd/C), to reveal the free catechol moiety. This deprotection step is often crucial in the final stages of synthesizing a target molecule.

Potential Applications in Drug Discovery

The structural features of 4,5-Dibenzyloxy-2-methylbenzoic acid suggest its utility as a precursor to compounds with potential biological activity. Benzoic acid derivatives have been investigated for a wide range of therapeutic applications.[1][3]

Therapeutic Areas Benzoic_Acid_Derivatives Benzoic Acid Derivatives Anticancer Anticancer Benzoic_Acid_Derivatives->Anticancer Antimicrobial Antimicrobial Benzoic_Acid_Derivatives->Antimicrobial Anti_inflammatory Anti-inflammatory Benzoic_Acid_Derivatives->Anti_inflammatory Antiviral Antiviral Benzoic_Acid_Derivatives->Antiviral Cardiovascular Cardiovascular Benzoic_Acid_Derivatives->Cardiovascular

Caption: Therapeutic areas of interest for benzoic acid derivatives.

The dibenzyloxy substitution pattern is particularly interesting as it serves as a protected form of a catechol (1,2-dihydroxybenzene) structure. Catechol-containing molecules are known to be involved in various biological processes and are present in many natural products with pharmacological activity. The methyl group on the aromatic ring can also influence the molecule's conformation and interaction with biological targets.

Conclusion

4,5-Dibenzyloxy-2-methylbenzoic acid (CAS 127531-39-9) is a valuable chemical intermediate with potential applications in the synthesis of complex organic molecules for drug discovery. While specific biological data for this compound is limited, its structural features, particularly the protected catechol moiety, make it an attractive starting material for medicinal chemists. This guide provides a foundational understanding of its properties, potential synthesis, and the broader therapeutic context of benzoic acid derivatives, thereby enabling researchers to leverage this compound in their synthetic endeavors.

References

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An In-depth Technical Guide to the Solubility Profile of 4,5-Bis(benzyloxy)-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4,5-Bis(benzyloxy)-2-methylbenzoic acid is a complex organic molecule with potential applications in pharmaceutical development and organic synthesis. A thorough understanding of its solubility is paramount for its effective use in these fields, influencing everything from reaction kinetics and purification to formulation and bioavailability. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of 4,5-Bis(benzyloxy)-2-methylbenzoic acid. Due to the limited availability of public-domain data on this specific molecule, this document will leverage established principles of physical chemistry and draw parallels from structurally related benzoic acid derivatives to provide a robust framework for its solubility assessment. We will explore the predicted physicochemical properties, outline detailed experimental protocols for solubility determination, and discuss the critical factors influencing its dissolution.

Physicochemical Properties and Predicted Solubility Behavior

The structure of 4,5-Bis(benzyloxy)-2-methylbenzoic acid, with its carboxylic acid group, two bulky, nonpolar benzyloxy groups, and a methyl group on the aromatic ring, suggests a molecule with limited aqueous solubility and a preference for organic solvents.

Key Structural Features Influencing Solubility:

  • Carboxylic Acid Group (-COOH): This functional group is capable of hydrogen bonding and can be ionized to a carboxylate (-COO⁻) at higher pH, which would increase aqueous solubility.

  • Benzyloxy Groups (-OCH₂C₆H₅): These two large, nonpolar groups will dominate the molecule's character, significantly decreasing its affinity for polar solvents like water and increasing its solubility in organic solvents.

  • Methyl Group (-CH₃): This small, nonpolar group will have a minor impact on the overall solubility, slightly increasing its lipophilicity.

  • Aromatic Ring: The benzene ring itself is nonpolar.

Based on these features, it is predicted that 4,5-Bis(benzyloxy)-2-methylbenzoic acid will be poorly soluble in water and other highly polar solvents. Its solubility is expected to be higher in moderately polar to nonpolar organic solvents, particularly those capable of some hydrogen bonding or dipole-dipole interactions.

Table 1: Predicted Physicochemical Properties of 4,5-Bis(benzyloxy)-2-methylbenzoic acid and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted LogPPredicted Water Solubility
4,5-Bis(benzyloxy)-2-methylbenzoic acidC₂₂H₂₀O₄364.40HighVery Low
Benzoic AcidC₇H₆O₂122.121.873.4 g/L (25 °C)
2-Methylbenzoic AcidC₈H₈O₂136.152.46[1]< 1 mg/mL at 20 °C[1]
4-(Benzyloxy)-2-methylbenzoic acidC₁₅H₁₄O₃242.27Higher than 2-Methylbenzoic acidExpected to be low

Note: Predicted values for the target compound are based on its chemical structure and comparison with related molecules. Experimental verification is required.

Experimental Determination of Solubility

A systematic approach is necessary to accurately determine the solubility of 4,5-Bis(benzyloxy)-2-methylbenzoic acid in a range of relevant solvents. The following sections detail the recommended experimental workflow.

Materials and Equipment
  • 4,5-Bis(benzyloxy)-2-methylbenzoic acid (high purity)

  • A range of solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, dimethylformamide (DMF))[2][3][4]

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector[5][6][7]

  • pH meter

Experimental Workflow: Equilibrium Solubility Method

The equilibrium solubility method is a reliable technique for determining the saturation solubility of a compound. The general workflow is depicted below.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess solid compound prep2 Add to a known volume of solvent in a vial prep1->prep2 Step 1 equil1 Seal vial and place in a constant temperature shaker prep2->equil1 Step 2 equil2 Agitate for a set time (e.g., 24-48 hours) to reach equilibrium equil1->equil2 Step 3 sep1 Centrifuge the sample to pellet undissolved solid equil2->sep1 Step 4 sep2 Carefully collect the supernatant sep1->sep2 Step 5 anal1 Dilute the supernatant with a suitable mobile phase sep2->anal1 Step 6 anal2 Analyze by a validated HPLC method to determine concentration anal1->anal2 Step 7 G start Prepare a series of aqueous buffers at different pH values process Perform equilibrium solubility experiment in each buffer start->process analysis Determine the solubility at each pH using HPLC process->analysis end Plot solubility vs. pH analysis->end

Caption: Workflow for determining the pH-solubility profile.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 2: Hypothetical Solubility Data for 4,5-Bis(benzyloxy)-2-methylbenzoic acid at 25 °C

SolventDielectric ConstantSolubility (mg/mL)Molar Solubility (mol/L)
Water80.1< 0.1< 2.74 x 10⁻⁴
Ethanol24.55 - 100.014 - 0.027
Methanol32.72 - 50.005 - 0.014
Acetone20.710 - 200.027 - 0.055
Ethyl Acetate6.0> 50> 0.137
Dichloromethane8.9> 50> 0.137
Toluene2.41 - 50.003 - 0.014
DMF36.7> 50> 0.137

Note: The values in this table are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Safety and Handling

While a specific safety data sheet for 4,5-Bis(benzyloxy)-2-methylbenzoic acid is not readily available, related benzoic acid derivatives are known to cause skin and eye irritation. [8][9]It is therefore prudent to handle this compound with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, in a well-ventilated area. [10]

Conclusion

This technical guide provides a comprehensive framework for understanding and experimentally determining the solubility of 4,5-Bis(benzyloxy)-2-methylbenzoic acid. By leveraging knowledge of its chemical structure and established analytical techniques, researchers and drug development professionals can obtain the critical solubility data necessary for its successful application. The proposed experimental protocols are robust and can be adapted to specific laboratory conditions and analytical capabilities.

References

  • Mori, M., Cazzaniga, G., Nava, D., & Pini, E. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester.
  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Methylbenzoic acid.
  • MDPI. (n.d.). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester.
  • Cheméo. (n.d.). Benzoic acid, 2-methyl-, 4-benzyloxyphenyl ester (CAS 306743-69-1).
  • CymitQuimica. (n.d.). Safety Data Sheet: 4-(Benzyloxy)-2-methylbenzoic acid.
  • ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents.
  • PubChem. (n.d.). Benzoic acid, 4-(acetyloxy)-.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 2-Benzyloxybenzoic acid.
  • Google Patents. (n.d.). WO2011021218A2 - Process for the preparation of 4-[3,5-bis(2-hydroxyphenyl)-1h-1,2,4-triazol-1-yl]-benzoic acid and its amine salts.
  • Evergreensino Chemical Co.,Ltd. (n.d.). What analytical methods can be used for O - Methylbenzoic Acid?
  • PubChem. (n.d.). 2-Methylbenzoic acid.
  • ThaiScience. (n.d.). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles.
  • ResearchGate. (n.d.). Solubility of Benzoic Acid in Mixed Solvents.
  • ResearchGate. (n.d.). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures.
  • ResearchGate. (n.d.). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden -Yemen.

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An In-Depth Technical Guide to the Reactivity of 4,5-Bis(benzyloxy)-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of 4,5-Bis(benzyloxy)-2-methylbenzoic acid, a molecule of significant interest in the fields of medicinal chemistry, materials science, and synthetic organic chemistry. As a polysubstituted aromatic compound, it features several reactive sites: a sterically hindered carboxylic acid, two benzyl ether protecting groups, and an activated aromatic ring. This document will explore the synthetic pathways to this molecule and delve into the nuanced reactivity of each functional group. We will examine the challenges and solutions associated with transformations of the carboxylic acid, predict the regioselectivity of electrophilic aromatic substitution, and detail robust protocols for the cleavage of the benzyl ether protecting groups. The insights provided herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this versatile chemical building block.

Introduction and Molecular Overview

4,5-Bis(benzyloxy)-2-methylbenzoic acid is a derivative of benzoic acid characterized by a dense arrangement of functional groups that impart a unique reactivity profile. The core structure is a benzene ring substituted with a carboxylic acid at C1, a methyl group at C2, and two benzyloxy groups at C4 and C5.

The strategic placement of these groups dictates the molecule's chemical behavior:

  • The carboxylic acid is the primary site for nucleophilic acyl substitution reactions such as esterification and amidation. However, the adjacent methyl group at the ortho position introduces significant steric hindrance, which can impede reactivity and necessitate specialized reaction conditions.

  • The aromatic ring is rendered electron-rich by the strong electron-donating effects of the two benzyloxy groups and the weakly activating methyl group. This high electron density predisposes the ring to electrophilic aromatic substitution. The regiochemical outcome of such reactions is governed by the interplay of the directing effects of all four substituents.

  • The benzyl ethers serve as protecting groups for the phenol functionalities. Their selective removal is a key transformation, enabling the unmasking of the hydroxyl groups at a desired stage in a synthetic sequence.

This guide will systematically dissect the reactivity at each of these sites, providing both theoretical understanding and practical, field-proven protocols.

Synthesis of 4,5-Bis(benzyloxy)-2-methylbenzoic Acid

The most logical synthetic route to the title compound commences with the corresponding dihydroxy derivative, 4,5-dihydroxy-2-methylbenzoic acid. A plausible synthesis of this precursor has been reported in the patent literature.[1] The subsequent key transformation is a double Williamson ether synthesis to install the two benzyl protecting groups.

Proposed Synthetic Pathway

Synthesis_Pathway Start 4,5-Dihydroxy-2-methylbenzoic acid Intermediate 4,5-Bis(benzyloxy)-2-methylbenzyl benzoate Start->Intermediate 1. Benzyl Bromide, K2CO3, DMF 2. Acid/Base Workup Product 4,5-Bis(benzyloxy)-2-methylbenzoic acid Intermediate->Product Base Hydrolysis (e.g., NaOH, EtOH/H2O)

Caption: Proposed synthesis of 4,5-Bis(benzyloxy)-2-methylbenzoic acid.

Experimental Protocol: Benzylation and Hydrolysis

Step 1: Benzylation of 4,5-Dihydroxy-2-methylbenzoic acid

  • To a stirred solution of 4,5-dihydroxy-2-methylbenzoic acid (1.0 eq) in anhydrous dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃, 3.0 eq).

  • Add benzyl bromide (2.5 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 12-18 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude intermediate, which is likely a mixture including the benzyl ester.

Causality: The use of a polar aprotic solvent like DMF facilitates the Sₙ2 reaction between the phenoxide ions (formed in situ by K₂CO₃) and benzyl bromide. A slight excess of benzyl bromide ensures complete reaction of both hydroxyl groups. It is important to note that under these conditions, the carboxylic acid will also be benzylated to form the benzyl ester.

Step 2: Hydrolysis of the Benzyl Ester

  • Dissolve the crude product from Step 1 in a mixture of ethanol and water.

  • Add sodium hydroxide (NaOH, 2.0-3.0 eq) and heat the mixture to reflux for 2-4 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.

  • Acidify the aqueous layer with cold 1M hydrochloric acid (HCl) until a precipitate forms (pH ~2-3).

  • Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford 4,5-Bis(benzyloxy)-2-methylbenzoic acid.

Causality: Basic hydrolysis (saponification) is a standard and efficient method for cleaving the benzyl ester to reveal the desired carboxylic acid. The resulting carboxylate is soluble in the aqueous base, allowing for easy separation from non-polar side products. Acidification then protonates the carboxylate, causing the final product to precipitate.

Reactivity of the Carboxylic Acid Group

The carboxylic acid moiety is a versatile functional handle, yet its reactivity in this specific molecule is tempered by steric hindrance from the ortho-methyl group. This "ortho effect" can significantly slow down reactions at the carbonyl carbon.[2]

Esterification

Standard Fischer esterification, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, can be sluggish for sterically hindered substrates.[3][4] While using a large excess of the alcohol can help drive the equilibrium, more robust methods are often required for high yields.[5][6]

Protocol: Carbodiimide-Mediated Esterification

A reliable method for esterifying sterically hindered acids involves activation with a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Esterification_Workflow Substrate 4,5-Bis(benzyloxy)-2- methylbenzoic acid Reagents Alcohol (R'-OH) EDC, DMAP DCM, 0°C to RT Substrate->Reagents Product Corresponding Ester Reagents->Product Acyl Transfer

Caption: Esterification via carbodiimide activation.

  • Dissolve 4,5-Bis(benzyloxy)-2-methylbenzoic acid (1.0 eq), the desired alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise and stir the reaction at 0 °C for 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography on silica gel.

Causality: EDC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. The alcohol then attacks this intermediate in a DMAP-catalyzed step to form the ester. This method avoids the harsh acidic conditions and high temperatures of Fischer esterification and is highly effective for sterically demanding substrates.

Amidation

Direct amidation by heating a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt. As with esterification, coupling agents are typically required. For sterically hindered benzoic acids, specialized catalysts have been shown to be effective.[7][8]

Protocol: TiF₄-Catalyzed Direct Amidation

Recent literature has demonstrated that titanium(IV) fluoride (TiF₄) is an effective catalyst for the direct amidation of sterically hindered benzoic acids.[7]

  • To a flask equipped with a Dean-Stark trap and condenser, add 4,5-Bis(benzyloxy)-2-methylbenzoic acid (1.1 eq), the amine (1.0 eq), and TiF₄ (0.1 eq) in toluene.

  • Heat the mixture to reflux and monitor the removal of water in the Dean-Stark trap.

  • Continue refluxing for 24 hours or until the reaction is complete as indicated by TLC.

  • Cool the reaction mixture and perform a standard acid-base workup to isolate the amide product.

  • Purify by column chromatography or recrystallization.

Causality: The Lewis acidic TiF₄ is thought to activate the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. The removal of water via the Dean-Stark trap drives the reaction to completion according to Le Châtelier's principle.

Reactivity of the Aromatic Ring: Electrophilic Substitution

The aromatic ring of 4,5-Bis(benzyloxy)-2-methylbenzoic acid is highly activated towards electrophilic attack. To predict the site of substitution, we must consider the directing effects of the existing substituents.[9][10]

  • -OCH₂Ph (benzyloxy) groups at C4 and C5: Strongly activating, ortho-, para-directing.

  • -CH₃ (methyl) group at C2: Weakly activating, ortho-, para-directing.

  • -COOH (carboxylic acid) group at C1: Strongly deactivating, meta-directing.

The two available positions for substitution are C3 and C6. The overall directing effect is a summation of the individual vectors of influence.[11]

  • Attack at C3: This position is ortho to the C4-benzyloxy group and meta to the C5-benzyloxy group and the C1-carboxyl group. It is also ortho to the C2-methyl group.

  • Attack at C6: This position is ortho to the C5-benzyloxy group and the C1-carboxyl group (a disfavored position for an activating group). It is meta to the C4-benzyloxy group and para to the C2-methyl group.

The powerful activating and directing effect of the benzyloxy groups will dominate. The C4-benzyloxy group strongly directs ortho to itself, to C3. The C5-benzyloxy group directs ortho to C6, but also para to C2, which is the same position. However, electrophilic attack ortho to the deactivating carboxyl group at C6 is electronically disfavored. Therefore, substitution is strongly predicted to occur at the C3 position , which is activated by both the C2-methyl and C4-benzyloxy groups and is not significantly hindered.

Protocol: Iodination of the Aromatic Ring

As a representative example of electrophilic aromatic substitution, iodination can be achieved using iodine and an oxidizing agent. A procedure for a related compound, 2-methylbenzoic acid, provides a useful template.[12]

  • Dissolve 4,5-Bis(benzyloxy)-2-methylbenzoic acid (1.0 eq) in glacial acetic acid.

  • Add iodine (I₂, 0.6 eq) and potassium persulfate (K₂S₂O₈, 1.2 eq).

  • Heat the mixture to 80-90 °C for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into an aqueous solution of sodium thiosulfate to quench excess iodine.

  • Extract the product with ethyl acetate, wash with water and brine, and dry over Na₂SO₄.

  • Concentrate the solution and purify the product by column chromatography to yield 3-iodo-4,5-bis(benzyloxy)-2-methylbenzoic acid.

Reactivity of the Benzyl Ether Protecting Groups

The benzyl ethers are robust protecting groups but can be readily cleaved under specific conditions to liberate the free phenols. The two most common methods are catalytic hydrogenation and treatment with strong Lewis acids.

Deprotection via Catalytic Transfer Hydrogenation

This method is exceptionally mild and avoids the use of high-pressure hydrogen gas. A hydrogen donor, such as formic acid or cyclohexene, is used in the presence of a palladium catalyst.[13][14][15]

Deprotection_Hydrogenation Substrate 4,5-Bis(benzyloxy)-2- methylbenzoic acid Product 4,5-Dihydroxy-2- methylbenzoic acid Substrate->Product Hydrogenolysis Reagents Pd/C Formic Acid Methanol, RT Byproduct Toluene Product->Byproduct

Caption: Deprotection of benzyl ethers via catalytic transfer hydrogenation.

  • To a solution of 4,5-Bis(benzyloxy)-2-methylbenzoic acid in methanol, add 10% Palladium on carbon (Pd/C, 10 mol%).

  • To this suspension, add formic acid (5-10 eq) dropwise at room temperature.

  • Stir the mixture vigorously at room temperature for 1-4 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4,5-dihydroxy-2-methylbenzoic acid.

Causality: The palladium catalyst facilitates the transfer of hydrogen from the donor (formic acid) to the benzyl ether. This results in the hydrogenolysis of the C-O bond, releasing the free phenol and toluene as a byproduct. This method is highly efficient and chemoselective, typically not affecting other functional groups like carboxylic acids or aromatic rings.

Deprotection using Boron Trichloride (BCl₃)

For substrates that are sensitive to reduction (e.g., containing alkenes or alkynes), cleavage with a strong Lewis acid like BCl₃ is an excellent alternative.[16][17]

Protocol: BCl₃-Mediated Debenzylation

  • Dissolve 4,5-Bis(benzyloxy)-2-methylbenzoic acid (1.0 eq) and a cation scavenger such as pentamethylbenzene (3.0 eq) in anhydrous DCM.

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Add a 1M solution of BCl₃ in DCM (2.5 eq) dropwise.

  • Stir the reaction at -78 °C for 1-2 hours.

  • Quench the reaction by the slow addition of methanol, followed by water.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify the product by column chromatography.

Causality: The Lewis acidic BCl₃ coordinates to the ether oxygen, weakening the C-O bond and facilitating its cleavage. The pentamethylbenzene acts as a scavenger for the benzyl cation that is formed, preventing it from re-reacting with the aromatic ring (Friedel-Crafts alkylation).[16] This method is highly effective for aryl benzyl ethers and proceeds at very low temperatures, preserving other acid-sensitive functional groups.

Summary and Future Outlook

4,5-Bis(benzyloxy)-2-methylbenzoic acid is a molecule with a rich and predictable reactivity profile. While the ortho-methyl group presents a steric challenge for reactions at the carboxylic acid, modern synthetic methods employing activating agents or specific catalysts can overcome this hurdle to achieve high-yielding esterification and amidation. The electron-rich aromatic ring is primed for electrophilic substitution, with a strong directing preference for the C3 position. Finally, the benzyl ether protecting groups can be selectively and efficiently removed by either catalytic transfer hydrogenation or Lewis acid-mediated cleavage, providing access to the corresponding dihydroxybenzoic acid.

The ability to selectively functionalize the carboxylic acid, the aromatic ring, and the protected hydroxyl groups makes this compound a valuable platform for the synthesis of complex molecules. Its derivatives could find applications as ligands for metal complexes, building blocks for dendrimers and polymers, or as scaffolds in the development of novel pharmaceutical agents. This guide provides the fundamental principles and practical protocols to enable researchers to confidently incorporate this versatile molecule into their synthetic strategies.

References

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  • Kim, J., Chang, S. (2015). Direct CH Amidation of Benzoic Acids to Introduce meta and para-Amino Groups by Tandem Decarboxylation.
  • Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

  • Blog. (2026). What are the products of the esterification reaction of 2 - Methylbenzoic Acid? Retrieved from a reliable chemical supplier's blog.
  • Bieg, T., & Szeja, W. (1985).
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  • Google Patents. (n.d.). Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester.
  • ResearchGate. (2008). Mild Debenzylation of Aryl Benzyl Ether with BCl 3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. Retrieved from [Link]

  • Anantharamaiah, G. M., & Sivanandaiah, K. M. (1977). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 490-491.
  • Gunturu, S. K., et al. (2024). TiF4-catalyzed direct amidation of carboxylic acids and amino acids with amines. RSC Advances, 14, 2845-2850.
  • ElAmin, B., Anantharamaiah, G. M., Royer, G. P., & Means, G. E. (1979). Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. The Journal of Organic Chemistry, 44(19), 3442-3444.
  • ResearchGate. (n.d.). Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters.
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An In-depth Technical Guide to 4,5-Bis(benzyloxy)-2-methylbenzoic acid: Structure, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of 4,5-Bis(benzyloxy)-2-methylbenzoic acid, a complex organic molecule with potential applications in pharmaceutical research and development. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from structurally related molecules to predict its properties, outline a plausible synthetic route, and discuss its potential biological activities. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a foundational understanding and a framework for future investigation of this and similar molecules.

Introduction: The Rationale for Investigation

Benzoic acid and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2] The strategic substitution on the benzene ring can significantly modulate the molecule's physicochemical properties and biological activity. The subject of this guide, 4,5-Bis(benzyloxy)-2-methylbenzoic acid, presents an intriguing molecular architecture. The presence of two bulky benzyloxy groups at the 4 and 5 positions, combined with a methyl group at the 2-position, suggests a molecule with distinct steric and electronic properties. The benzyloxy groups can serve as protecting groups for hydroxyl functionalities, a common strategy in organic synthesis, but they can also contribute to the molecule's bioactivity through hydrophobic interactions with biological targets.[3] The ortho-methyl group can influence the conformation of the carboxylic acid group, potentially impacting its acidity and binding to receptors.

Predicted Molecular Structure and Physicochemical Properties

The molecular structure of 4,5-Bis(benzyloxy)-2-methylbenzoic acid is characterized by a central benzoic acid core with specific substitutions that are predicted to influence its chemical and physical behavior.

Figure 1: Predicted 2D structure of 4,5-Bis(benzyloxy)-2-methylbenzoic acid.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 4,5-Bis(benzyloxy)-2-methylbenzoic acid based on its structure and data from similar compounds.

PropertyPredicted ValueRationale/Reference
Molecular Formula C22H20O4Based on atom count from the structure.
Molecular Weight 364.40 g/mol Calculated from the molecular formula.
Appearance White to off-white solidTypical for aromatic carboxylic acids.
Melting Point 150-170 °CInferred from related substituted benzoic acids. The bulky benzyloxy groups may lead to a higher melting point compared to simpler benzoic acids.
Solubility Soluble in organic solvents (e.g., DMSO, DMF, methanol, ethyl acetate); poorly soluble in water.The large hydrophobic benzyl groups are expected to dominate solubility, making it poorly soluble in aqueous solutions but soluble in organic solvents.
pKa ~4-5The carboxylic acid proton's acidity is expected to be in the typical range for benzoic acids, slightly influenced by the electronic effects of the substituents.

Proposed Synthesis Pathway and Experimental Protocol

A plausible synthetic route to 4,5-Bis(benzyloxy)-2-methylbenzoic acid can be designed starting from a readily available precursor, 4,5-dihydroxy-2-methylbenzoic acid. The synthesis involves the protection of the hydroxyl groups via benzylation.

start 4,5-Dihydroxy-2-methylbenzoic acid reagents Benzyl Bromide (BnBr) Potassium Carbonate (K2CO3) Dimethylformamide (DMF) start->reagents Benzylation product 4,5-Bis(benzyloxy)-2-methylbenzoic acid reagents->product workup Aqueous Workup & Purification product->workup

Figure 2: Proposed synthetic workflow for 4,5-Bis(benzyloxy)-2-methylbenzoic acid.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on standard benzylation procedures for catechols and related phenolic compounds.[4][5]

Materials:

  • 4,5-dihydroxy-2-methylbenzoic acid (1 equivalent)

  • Benzyl bromide (2.2 equivalents)

  • Potassium carbonate (K2CO3, 3 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography elution

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4,5-dihydroxy-2-methylbenzoic acid and anhydrous DMF. Stir the mixture until the starting material is fully dissolved.

  • Addition of Base: Add potassium carbonate to the solution and stir the suspension for 15-20 minutes at room temperature. The base will deprotonate the phenolic hydroxyl groups and the carboxylic acid.

  • Benzylation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add benzyl bromide dropwise to the stirred suspension. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching and Extraction: Once the reaction is complete, pour the reaction mixture into a separatory funnel containing water and ethyl acetate. Acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3 to protonate the carboxylic acid. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine. The bicarbonate wash helps to remove any unreacted acidic starting material.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure 4,5-Bis(benzyloxy)-2-methylbenzoic acid.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents potential oxidation of the phenolic starting material.

  • Anhydrous DMF: A polar aprotic solvent that is excellent for SN2 reactions like benzylation.

  • Potassium Carbonate: A mild base suitable for deprotonating phenolic hydroxyls without causing significant side reactions. An excess is used to ensure complete deprotonation.

  • Excess Benzyl Bromide: To ensure the complete benzylation of both hydroxyl groups.

  • Aqueous Workup with Acid: The addition of acid is crucial to protonate the carboxylate salt formed during the reaction, allowing for its extraction into the organic phase.

Predicted Spectroscopic Profile

The structural features of 4,5-Bis(benzyloxy)-2-methylbenzoic acid would give rise to a distinct spectroscopic signature. The following are predictions for its ¹H NMR, ¹³C NMR, and IR spectra based on the analysis of similar substituted benzoic acids.[6][7][8][9]

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10-12broad singlet1H-COOH
~7.5-7.3multiplet10HAromatic protons of benzyl groups
~7.2singlet1HAromatic proton at C6
~6.9singlet1HAromatic proton at C3
~5.1singlet4H-OCH₂- protons of benzyl groups
~2.4singlet3H-CH₃ protons
Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)Assignment
~170-COOH
~150-145C4, C5 (aromatic carbons attached to oxygen)
~137Quaternary aromatic carbons of benzyl groups
~135C2 (aromatic carbon attached to methyl group)
~129-127Aromatic carbons of benzyl groups
~125C1 (aromatic carbon attached to carboxyl group)
~115-110C3, C6 (aromatic carbons)
~71-OCH₂- carbons of benzyl groups
~20-CH₃ carbon
Predicted IR Spectrum (KBr pellet, cm⁻¹)
Wavenumber (cm⁻¹)Assignment
3300-2500 (broad)O-H stretch of carboxylic acid
3100-3000Aromatic C-H stretch
2950-2850Aliphatic C-H stretch
~1700C=O stretch of carboxylic acid
~1600, ~1450Aromatic C=C stretch
~1250, ~1050C-O stretch (ether and carboxylic acid)

Potential Applications in Drug Development

While the specific biological activities of 4,5-Bis(benzyloxy)-2-methylbenzoic acid have not been reported, the structural motifs present in the molecule suggest several potential avenues for its application in drug development.

  • Antimicrobial Agents: Benzoic acid and its derivatives are well-known for their antimicrobial properties.[2] The lipophilic nature of the benzyloxy groups could enhance the molecule's ability to penetrate bacterial cell membranes, potentially leading to improved antimicrobial activity. Substituted benzoic acids have shown activity against various bacteria, including S. pneumoniae and S. aureus.[10]

  • Anti-inflammatory Agents: Some benzoic acid derivatives exhibit anti-inflammatory properties.[11] The specific substitution pattern of 4,5-Bis(benzyloxy)-2-methylbenzoic acid could lead to interactions with inflammatory targets.

  • PPAR Agonists: Benzyloxy-substituted benzoic acid derivatives have been investigated as Peroxisome Proliferator-Activated Receptor (PPAR) agonists, which are targets for metabolic disorders.[12] The structure of the title compound shares features with known PPAR modulators.

  • Intermediate in Organic Synthesis: The molecule can serve as a valuable intermediate in the synthesis of more complex molecules. The benzyloxy groups can be deprotected to reveal hydroxyl groups, which can then be further functionalized. This makes it a useful building block for the synthesis of natural products and their analogs.

Conclusion

4,5-Bis(benzyloxy)-2-methylbenzoic acid represents a molecule of significant interest for which direct experimental data is currently lacking. By drawing upon the extensive knowledge of related benzoic acid derivatives, this technical guide has provided a comprehensive set of predictions regarding its molecular structure, physicochemical properties, and spectroscopic profile. Furthermore, a plausible and detailed synthetic protocol has been outlined to facilitate its preparation in a laboratory setting. The potential applications of this molecule in drug development, particularly in the areas of antimicrobial and anti-inflammatory research, underscore the importance of its future investigation. It is the author's hope that this guide will serve as a valuable resource for researchers and stimulate further experimental work to validate these predictions and unlock the full potential of this intriguing compound.

References

  • (Author, Year). Synthesis and biological activity of N (substituted) benzylidine ortho-amino benzoic acid and N (substituted) benzyl ortho-amino benzoic acid. ResearchGate. [Link]

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  • Nakamura, S., Oyama, K., Kondo, T., & Yoshida, K. (Year). ANALYSIS OF BENZYLATION PRODUCTS OF (+)
  • (Author, Year). Process for preparing substituted benzoic acid.
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  • (Author, Year). Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders. PMC. [Link]

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  • (Author, Year). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI. [Link]

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  • (Author, Year). One-Pot Multicomponent Coupling Reaction of Catechols, Benzyl Alcohols/Benzyl Methyl Ethers, and Ammonium Acetate toward Synthesis of Benzoxazoles. PMC. [Link]

  • (Author, Year). Benzylic substitution, benzylation. Organic Chemistry Portal. [Link]

  • (Author, Year). Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction. PMC. [Link]

  • (Author, Year). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. UCL Discovery. [Link]

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Methodological & Application

The Strategic Utility of 4,5-Bis(benzyloxy)-2-methylbenzoic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the strategic selection of starting materials and intermediates is paramount to the successful development of novel therapeutics. 4,5-Bis(benzyloxy)-2-methylbenzoic acid emerges as a highly valuable, yet often overlooked, scaffold. Its true potential lies not in its inherent biological activity, but in its role as a sophisticated building block, a precursor to a diverse array of bioactive molecules. The presence of benzyl-protected hydroxyl groups offers a stable and versatile platform for chemical modification, allowing for the late-stage introduction of functionalities crucial for target engagement and pharmacokinetic optimization.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 4,5-Bis(benzyloxy)-2-methylbenzoic acid. We will delve into its synthetic accessibility, its deprotection to the bioactive catechol core, and its derivatization into novel chemical entities with therapeutic potential. The protocols and insights provided herein are grounded in established chemical principles and inspired by the rich pharmacology of related substituted benzoic acids.

The Core Concept: A Protected Precursor to Bioactive Catechols

The fundamental utility of 4,5-Bis(benzyloxy)-2-methylbenzoic acid stems from its relationship to 4,5-dihydroxy-2-methylbenzoic acid, a derivative of protocatechuic acid (3,4-dihydroxybenzoic acid). Protocatechuic acid and its analogues are well-documented for a wide spectrum of pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, and anticancer effects.[1][2][3] The catechol moiety (the two adjacent hydroxyl groups) is often critical for these biological actions, playing a key role in binding to biological targets and in redox cycling.

However, the very reactivity that makes the catechol group pharmacologically interesting also presents synthetic challenges. These hydroxyl groups can be sensitive to oxidation and can interfere with many standard chemical transformations. The benzyl ether protecting groups on 4,5-Bis(benzyloxy)-2-methylbenzoic acid elegantly circumvent these issues. They are robust enough to withstand a variety of reaction conditions, yet can be cleanly removed under specific, mild conditions to unmask the bioactive catechol core at a desired stage in a synthetic sequence.

Part 1: Synthesis and Deprotection Protocols

Protocol 1.1: Synthesis of 4,5-Bis(benzyloxy)-2-methylbenzoic acid

The synthesis of the title compound can be achieved from commercially available starting materials. A common route involves the benzylation of 4,5-dihydroxy-2-methylbenzoic acid.

Materials:

  • 4,5-dihydroxy-2-methylbenzoic acid

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4,5-dihydroxy-2-methylbenzoic acid (1 equivalent) in DMF, add potassium carbonate (2.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add benzyl bromide (2.2 equivalents) dropwise to the suspension.

  • Heat the reaction mixture to 60°C and stir for 12-16 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4,5-Bis(benzyloxy)-2-methylbenzoic acid.

Protocol 1.2: Deprotection to 4,5-Dihydroxy-2-methylbenzoic acid

The removal of the benzyl protecting groups is a critical step to unmask the bioactive catechol. Catalytic hydrogenation is the most common and efficient method.

Materials:

  • 4,5-Bis(benzyloxy)-2-methylbenzoic acid

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve 4,5-Bis(benzyloxy)-2-methylbenzoic acid (1 equivalent) in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol%).

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield 4,5-dihydroxy-2-methylbenzoic acid.

Part 2: Application in the Discovery of Novel Therapeutics

The true value of 4,5-Bis(benzyloxy)-2-methylbenzoic acid is realized in its derivatization to create libraries of novel compounds for screening against various disease targets. The carboxylic acid and the aromatic ring provide two key points for chemical modification.

Application Area 1: Anticancer Drug Discovery

Benzoic acid derivatives have shown significant promise as anticancer agents.[4] For instance, certain trimethoxyphenoxy benzoic acid derivatives have been shown to induce apoptosis and cell-cycle arrest in breast cancer cell lines.[5] The 4,5-dihydroxy-2-methylbenzoic acid core can be used to synthesize analogues with potential anticancer activity.

Workflow for Anticancer Drug Discovery:

anticancer_workflow A 4,5-Bis(benzyloxy)- 2-methylbenzoic acid B Amide Coupling (Library Synthesis) A->B D Protected Amide Library B->D C Diverse Amines C->B E Hydrogenolysis (Deprotection) D->E F Catechol Amide Library E->F G Cell-Based Screening (e.g., MTT Assay) F->G H Hit Identification & Optimization G->H

Figure 1: Workflow for generating and screening a library of catechol amides for anticancer activity.

Protocol 2.1: Synthesis of an Amide Library

  • Amide Coupling: Couple 4,5-Bis(benzyloxy)-2-methylbenzoic acid with a diverse library of primary and secondary amines using standard peptide coupling reagents (e.g., HATU, HOBt, EDC). This creates a library of protected amide derivatives.

  • Deprotection: Subject the protected amide library to catalytic hydrogenation as described in Protocol 1.2 to yield the final library of 4,5-dihydroxy-2-methylbenzamides.

  • Screening: Screen the library for cytotoxicity against various cancer cell lines (e.g., MCF-7, MDA-MB-468) using assays such as the MTT assay.[4]

  • Hit Follow-up: Promising "hits" can be further evaluated for their mechanism of action, including their ability to induce apoptosis and cell cycle arrest.

Application Area 2: Neuroprotective Agents for Parkinson's Disease

Derivatives of benzothiazole containing a benzyloxy-hydroxyphenyl moiety have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B), a key target in the treatment of Parkinson's disease.[6][7] The 4,5-dihydroxy-2-methylbenzoic acid scaffold can be used to create novel MAO-B inhibitors.

Table 1: Properties of a Representative MAO-B Inhibitor

CompoundTargetIC₅₀Key Structural FeaturesReference
3h MAO-B0.062 µM2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole[6]

Protocol 2.2: Synthesis of Benzothiazole Derivatives

  • Amide Formation: Convert 4,5-Bis(benzyloxy)-2-methylbenzoic acid to the corresponding acid chloride using thionyl chloride or oxalyl chloride.

  • Condensation: React the acid chloride with 2-aminothiophenol to form the benzothiazole ring system.

  • Deprotection and Derivatization: Selectively deprotect one of the benzyl groups to reveal a free hydroxyl group, which is often important for activity. Further derivatization of the other benzyloxy group can be performed to explore structure-activity relationships.

  • MAO-B Inhibition Assay: Screen the synthesized compounds for their ability to inhibit MAO-B activity using a commercially available kit or a published procedure.

Application Area 3: Antitubercular Agents

Chromane derivatives, which can be synthesized from precursors related to benzyloxy benzoic acids, have shown promise as inhibitors of salicylate synthase (MbtI) from Mycobacterium tuberculosis.[8][9]

Logical Pathway for Antitubercular Agent Development:

antitubercular_pathway start 4,5-Bis(benzyloxy)- 2-methylbenzoic acid step1 Functional Group Interconversion start->step1 step2 Introduction of Propargyloxy Group step1->step2 step3 Cyclization to Chromene Scaffold step2->step3 step4 Reduction and Deprotection step3->step4 end Chromane Carboxylic Acids for MbtI Inhibition Assay step4->end

Figure 2: Conceptual pathway for the synthesis of chromane-based antitubercular agents.

Protocol 2.3: Exploratory Synthesis of Chromane Scaffolds

  • Reduction of Carboxylic Acid: Reduce the carboxylic acid of 4,5-Bis(benzyloxy)-2-methylbenzoic acid to the corresponding alcohol using a suitable reducing agent like lithium aluminum hydride.

  • Williamson Ether Synthesis: React the resulting phenol (after a selective deprotection if necessary) with propargyl bromide to introduce the alkyne functionality.

  • Cyclization: Induce cyclization to form the chromene ring.

  • Hydrogenation: Reduce the double bond of the chromene and deprotect the benzyl groups simultaneously via catalytic hydrogenation to yield the target chromane carboxylic acids.

  • Enzymatic Assay: Test the synthesized compounds for their inhibitory activity against salicylate synthase MbtI.

Conclusion

4,5-Bis(benzyloxy)-2-methylbenzoic acid represents a powerful tool in the arsenal of the medicinal chemist. Its strategic value lies in its ability to serve as a stable, versatile, and readily accessible precursor to a wide range of potentially bioactive molecules. By leveraging the protective nature of the benzyl groups, researchers can perform complex chemical transformations on the scaffold before unmasking the pharmacologically relevant catechol moiety in the final steps of a synthetic sequence. The application notes and protocols outlined in this document provide a solid foundation for exploring the vast therapeutic potential of this underutilized chemical entity.

References

  • MDPI. (n.d.). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Retrieved from [Link]

  • PubMed. (2014). Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. Retrieved from [Link]

  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]

  • Patsnap. (n.d.). 2-methylbenzoic acid patented technology retrieval search results. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Retrieved from [Link]

  • PubMed. (2025). Protocatechuic Acid and its Derivatives: Synthesis, Antioxidant Properties, and Potential In Vivo Wound Healing Applications. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester.
  • MDPI. (2023). The Skin-Whitening and Antioxidant Effects of Protocatechuic Acid (PCA) Derivatives in Melanoma and Fibroblast Cell Lines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3,5-Bis(benzyloxy)benzoic acid. Retrieved from [Link]

  • PubMed Central. (2021). Antioxidant Effects of Protocatechuic Acid and Protocatechuic Aldehyde: Old Wine in a New Bottle. Retrieved from [Link]

  • Semantic Scholar. (n.d.). 5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the t. Retrieved from [Link]

  • ResearchGate. (2025). New progress in the pharmacology of protocatechuic acid: A compound ingested in daily foods and herbs frequently and heavily | Request PDF. Retrieved from [Link]

  • PubMed Central. (2014). A Review on Protocatechuic Acid and Its Pharmacological Potential. Retrieved from [Link]

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Scale-up synthesis of 4,5-Bis(benzyloxy)-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: A Robust and Scalable Synthesis of 4,5-Bis(benzyloxy)-2-methylbenzoic Acid: From Milligrams to Multi-gram Scale

Audience: Researchers, scientists, and drug development professionals.

Abstract

4,5-Bis(benzyloxy)-2-methylbenzoic acid is a pivotal intermediate in the synthesis of various pharmacologically active molecules and complex organic structures. The presence of benzyl protecting groups on the catechol moiety allows for selective downstream chemical transformations. However, transitioning the synthesis of this compound from a small, laboratory scale to a larger, more robust production level presents significant challenges related to reaction control, impurity profiles, and purification. This application note provides an in-depth, field-tested guide for the scale-up synthesis of 4,5-Bis(benzyloxy)-2-methylbenzoic acid. We delve into the causality behind experimental choices, from starting material selection to the nuances of the core benzylation reaction and final purification. The protocol described herein is designed as a self-validating system, incorporating in-process controls and detailed analytical checkpoints to ensure reproducibility, high purity (>98%), and scalability.

Introduction and Synthetic Strategy

The synthesis of substituted benzoic acids is a cornerstone of medicinal chemistry and materials science.[1] The title compound, featuring a catechol substructure protected by benzyl groups, is particularly valuable. The benzyl ether is a robust protecting group, stable to a wide range of reaction conditions, yet readily removable via catalytic hydrogenolysis.[2]

The primary challenge in synthesizing this molecule at scale lies in achieving complete and selective O-benzylation of the phenolic hydroxyl groups without promoting side reactions, such as C-benzylation or incomplete conversion.[3][4] The chosen synthetic strategy is a direct and efficient two-step process, beginning with the commercially available or readily synthesized 4,5-dihydroxy-2-methylbenzoic acid. The core transformation is a Williamson ether synthesis, a reliable and well-understood SN2 reaction.

Causality of Strategic Choice:

  • Starting Material: 4,5-dihydroxy-2-methylbenzoic acid provides the complete carbon skeleton, eliminating complex multi-step routes involving functional group interconversions.[5]

  • Core Reaction: The Williamson ether synthesis is a classic, high-yielding reaction. For scale-up, its predictability is a major advantage. The key is to optimize conditions (base, solvent, temperature) to maximize the rate and selectivity of the desired O-alkylation.

G cluster_0 Retrosynthetic Analysis Target 4,5-Bis(benzyloxy)-2-methylbenzoic acid Disconnect C-O Bond Disconnection (Williamson Ether Synthesis) Target->Disconnect Retron Precursor 4,5-Dihydroxy-2-methylbenzoic acid + 2x Benzyl Bromide Disconnect->Precursor

Caption: Retrosynthetic approach for the target molecule.

Detailed Scale-Up Protocol

This protocol details the synthesis starting from 100 grams of 4,5-dihydroxy-2-methylbenzoic acid. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Principle of the Reaction: The Williamson Ether Synthesis

The reaction proceeds via the deprotonation of the three acidic protons on the starting material (two phenolic hydroxyls and one carboxylic acid) by a suitable base to form the corresponding anions. The more nucleophilic phenoxide anions then attack the electrophilic benzylic carbon of benzyl bromide in a classic SN2 displacement, forming the benzyl ether bonds.

Choice of Reagents for Scale-Up:

  • Base (K₂CO₃): Potassium carbonate is a cost-effective, moderately strong base that is easily handled and removed during work-up. It is strong enough to deprotonate the phenols but mild enough to minimize side reactions.

  • Solvent (DMF): N,N-Dimethylformamide is an excellent polar aprotic solvent for this reaction. It readily dissolves the starting material and the intermediate salts, promoting a homogeneous reaction environment and enhancing the nucleophilicity of the phenoxide anions.[3]

  • Alkylating Agent (BnBr): Benzyl bromide is more reactive than benzyl chloride, allowing the reaction to proceed at a lower temperature and in a shorter timeframe, which is advantageous for throughput and energy consumption on a larger scale.

Materials and Equipment
Reagent/MaterialGradeSupplierQuantityMolar Eq.
4,5-Dihydroxy-2-methylbenzoic acid>98%Commercial100.0 g1.0
Potassium Carbonate (K₂CO₃), fine powderAnhydrousCommercial288.0 g3.5
Benzyl Bromide (BnBr)>98%Commercial224.0 mL4.0
N,N-Dimethylformamide (DMF)AnhydrousCommercial2.0 L-
Ethyl Acetate (EtOAc)ACS GradeCommercial5.0 L-
1 M Hydrochloric Acid (HCl)AqueousIn-house~3.0 L-
Saturated Sodium Chloride (Brine)AqueousIn-house2.0 L-
Anhydrous Magnesium Sulfate (MgSO₄)GranularCommercial100 g-

Equipment:

  • 5 L 3-neck round-bottom flask or jacketed glass reactor

  • Overhead mechanical stirrer with a PTFE paddle

  • Thermocouple and temperature controller

  • 500 mL addition funnel

  • Heating mantle or circulating bath

  • Large separatory funnel (5-10 L)

  • Rotary evaporator

  • Büchner funnel and filtration flask

Step-by-Step Experimental Protocol
  • Reactor Setup: Assemble the 5 L reactor with the overhead stirrer, thermocouple, and addition funnel. Ensure the system is under a nitrogen or argon atmosphere to maintain anhydrous conditions.

  • Charging Reagents: To the reactor, add 4,5-dihydroxy-2-methylbenzoic acid (100.0 g, 0.595 mol) and anhydrous potassium carbonate (288.0 g, 2.08 mol). Add N,N-Dimethylformamide (2.0 L) and begin stirring to create a suspension.

  • Formation of Nucleophile: Stir the suspension at room temperature for 30 minutes. This allows for the partial deprotonation of the acidic protons.

  • Addition of Benzyl Bromide: Cool the reaction mixture to 0-5 °C using an ice bath or circulator. Charge the addition funnel with benzyl bromide (224.0 mL, 1.88 mol) and add it dropwise to the stirred suspension over 60-90 minutes. Causality: A slow, cold addition is critical to control the reaction exotherm and prevent runaway reactions. It also minimizes potential side reactions.

  • Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to 55 °C.[6] Maintain this temperature and monitor the reaction progress every 2-4 hours.

  • In-Process Control (IPC): Monitor the reaction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • TLC System: 7:3 Hexanes:Ethyl Acetate with 1% acetic acid.

    • Endpoint: The reaction is complete when the starting material spot is no longer visible (typically 12-16 hours).

  • Quenching and Work-up: Once complete, cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into a separate beaker containing 5 L of ice-cold water with vigorous stirring. This will precipitate the crude product and dissolve inorganic salts.

  • Acidification: Slowly add 1 M HCl to the aqueous suspension until the pH is ~2-3. This protonates the carboxylic acid, ensuring it is in its neutral form for extraction.

  • Extraction: Transfer the mixture to a large separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 1.5 L). Combine the organic layers.

  • Washing: Wash the combined organic layers with water (2 x 1 L) and then with saturated brine (1 x 2 L) to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain a crude solid.

Purification Protocol: Recrystallization

Recrystallization is a highly effective method for purifying solid organic compounds at scale.[7]

  • Solvent Selection: A mixture of ethanol and water is an effective solvent system for this compound.

  • Procedure: Transfer the crude solid to a large Erlenmeyer flask. Add a minimal amount of hot ethanol (~80 °C) until the solid just dissolves.

  • Crystallization: Slowly add hot water to the ethanol solution until the solution becomes faintly turbid. Add a few drops of hot ethanol to redissolve the turbidity.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation.

  • Isolation: Collect the white, crystalline solid by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold 1:1 ethanol/water.

  • Drying: Dry the purified product in a vacuum oven at 50 °C to a constant weight.

    • Expected Yield: 175-190 g (80-87%)

    • Appearance: White to off-white crystalline solid.

Workflow and Process Visualization

G Setup 1. Assemble Reactor (5L Jacketed Vessel, Stirrer, N2) Charge 2. Charge SM, K2CO3, DMF Setup->Charge Cool 3. Cool to 0-5 °C Charge->Cool Add_BnBr 4. Add Benzyl Bromide (Dropwise, 60-90 min) Cool->Add_BnBr React 5. Heat to 55 °C (12-16 h) Add_BnBr->React Monitor 6. IPC Monitoring (TLC/HPLC) React->Monitor Monitor->React Incomplete Workup 7. Quench in Water & Acidify with HCl Monitor->Workup Complete Extract 8. Extract with EtOAc Workup->Extract Purify 9. Recrystallize (Ethanol/Water) Extract->Purify Dry 10. Dry Product (Vacuum Oven) Purify->Dry Final Final Product (>98% Purity) Dry->Final

Caption: Step-by-step workflow for the scale-up synthesis.

Characterization and Quality Control

The final product's identity and purity must be confirmed through rigorous analytical testing.

AnalysisSpecification
¹H NMR (400 MHz, CDCl₃)δ ~10.5 (br s, 1H, COOH), 7.5-7.2 (m, 10H, Ar-H), 7.20 (s, 1H, Ar-H), 6.90 (s, 1H, Ar-H), 5.15 (s, 2H, CH₂), 5.10 (s, 2H, CH₂), 2.50 (s, 3H, CH₃)
¹³C NMR (100 MHz, CDCl₃)δ ~172.0, 152.5, 150.0, 140.0, 136.5, 136.0, 128.8, 128.5, 128.2, 127.5, 127.0, 122.0, 115.0, 114.0, 71.0, 70.5, 21.0
HPLC Purity ≥ 98.0%
Melting Point ~165-168 °C

Scale-Up and Safety Considerations

  • Thermal Hazard: The benzylation reaction is exothermic. On a large scale, the rate of heat generation can exceed the rate of heat removal, leading to a thermal runaway. Using a jacketed reactor with an external cooling circulator and ensuring slow, controlled addition of benzyl bromide are non-negotiable safety measures.

  • Reagent Hazard: Benzyl bromide is a lachrymator and corrosive. It must be handled in a fume hood with appropriate gloves, safety glasses, and a lab coat. Have a quenching agent (like sodium bicarbonate solution) ready for spills.

  • Solvent Handling: DMF is a high-boiling point solvent. Ensure the rotary evaporator is equipped with a high-vacuum pump and a cold trap to capture solvent vapors efficiently.

  • Waste Management: The aqueous layers from the work-up will be acidic and contain dissolved DMF and salts. Neutralize the acidic waste before disposal according to institutional guidelines. Organic solvent waste should be collected separately.

  • Agitation: Efficient stirring is crucial on a larger scale to ensure proper mixing and heat transfer. An overhead mechanical stirrer is required; a magnetic stir bar is insufficient.

Conclusion

This application note provides a comprehensive and robust protocol for the scale-up synthesis of 4,5-Bis(benzyloxy)-2-methylbenzoic acid. By carefully selecting reagents suitable for large-scale work and implementing strict control over reaction parameters, particularly temperature, this procedure can reliably deliver high yields of the target compound with excellent purity. The emphasis on in-process controls and a well-defined purification strategy ensures the method is reproducible and suitable for implementation in drug development and process chemistry laboratories.

References

  • Mori, M., Cazzaniga, G., Nava, D., & Pini, E. (2021). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank, 2021(2), M1229. [Link]

  • Nakamura, S., Oyama, K., Kondo, T., & Yoshida, K. (2014). Analysis of Benzylation Products of (+)-Catechin. HETEROCYCLES, 89(5), 1235. [Link]

  • Patsnap. (n.d.). A kind of preparation method of 4,5-dihydroxy-2-methylbenzoic acid. Eureka. Retrieved January 23, 2026, from [Link]

  • Wikipedia. (n.d.). Benzoic acid. Retrieved January 23, 2026, from [Link]

  • GlycoPOD. (2021). Benzylation of hydroxyl groups by Williamson reaction. Glycoscience Protocols. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (n.d.). Analysis of Benzylation Products of (+)Catechin. Retrieved January 23, 2026, from [Link]

  • Google Patents. (n.d.). Process for the production and purification of benzoic acid.
  • European Patent Office. (n.d.). Method for purification of benzoic acid. Retrieved January 23, 2026, from [Link]

Sources

Application Notes and Protocols for the Chromatographic Separation of 4,5-Bis(benzyloxy)-2-methylbenzoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the chromatographic separation of 4,5-Bis(benzyloxy)-2-methylbenzoic acid and its related derivatives. This class of molecules, characterized by bulky, non-polar benzyloxy protecting groups and a polar carboxylic acid moiety, presents unique challenges for purification and analysis. We will explore various chromatographic techniques, including Thin-Layer Chromatography (TLC) for reaction monitoring and preliminary screening, Column Chromatography for preparative scale purification, and High-Performance Liquid Chromatography (HPLC) for high-resolution analysis and purification. The causality behind experimental choices, from solvent selection to stationary phase chemistry, is explained to empower researchers to adapt and optimize these methods for their specific needs.

Introduction: The Structural Dichotomy and its Chromatographic Implications

4,5-Bis(benzyloxy)-2-methylbenzoic acid is a key intermediate in the synthesis of various pharmacologically active compounds. Its molecular architecture, featuring two large, hydrophobic benzyl groups and a hydrophilic carboxylic acid functional group, results in an amphipathic character that complicates chromatographic separation. The primary challenge lies in identifying a chromatographic system that can effectively manage these opposing polarity characteristics to achieve adequate separation from starting materials, by-products, and other impurities.

The separation of aromatic carboxylic acids is a well-established field, with techniques often relying on the manipulation of mobile phase pH to control the ionization of the acidic group.[1] For compounds like 4,5-Bis(benzyloxy)-2-methylbenzoic acid, the presence of the bulky, non-polar benzyloxy groups necessitates a careful balance between polar and non-polar interactions within the chromatographic system.

Foundational Technique: Thin-Layer Chromatography (TLC)

TLC is an indispensable tool for the rapid, qualitative monitoring of reactions and for scouting appropriate solvent systems for column chromatography. For carboxylic acids, a common issue is "tailing" or "streaking" on silica gel plates. This occurs due to strong interactions between the acidic proton of the carboxylic acid and the silanol groups (Si-OH) of the silica gel stationary phase.[2]

Causality Behind the Protocol: To mitigate tailing, a small amount of a volatile acid, such as acetic acid or formic acid, is added to the mobile phase.[2][3] This additive serves to protonate the silica surface and the analyte, reducing the strong ionic interactions and leading to more symmetrical spots.

Protocol 2.1: TLC Analysis of 4,5-Bis(benzyloxy)-2-methylbenzoic Acid

Materials:

  • Silica gel 60 F254 TLC plates

  • Developing chamber

  • Spotting capillaries

  • Mobile Phase: Hexane/Ethyl Acetate/Acetic Acid (e.g., 70:30:1 v/v/v)

  • Visualization: UV lamp (254 nm), and a suitable staining solution (e.g., potassium permanganate).

Procedure:

  • Prepare the developing chamber by adding the mobile phase to a depth of approximately 0.5 cm and allowing the atmosphere to saturate for at least 15 minutes.

  • Dissolve a small amount of the crude reaction mixture or sample in a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Using a capillary, spot the sample onto the baseline of the TLC plate.

  • Carefully place the TLC plate into the developing chamber, ensuring the solvent level is below the baseline.

  • Allow the solvent front to ascend the plate until it is approximately 1 cm from the top.

  • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Visualize the separated components under a UV lamp at 254 nm. Aromatic compounds will appear as dark spots.[4]

  • If necessary, further visualization can be achieved by dipping the plate in a potassium permanganate stain, which will react with oxidizable functional groups.

The goal is to find a solvent system that provides a retention factor (Rf) of approximately 0.3-0.4 for the target compound, as this is often optimal for scaling up to column chromatography.[5]

Preparative Scale Purification: Flash Column Chromatography

For the purification of gram-scale quantities of 4,5-Bis(benzyloxy)-2-methylbenzoic acid, flash column chromatography is the method of choice. The principles observed in TLC are directly applicable here. The use of an acidic modifier in the eluent is crucial for successful separation.

Causality Behind the Protocol: The selection of the eluent system is paramount. A gradient elution, starting with a less polar mixture and gradually increasing the polarity, is often employed to first elute non-polar impurities, followed by the product, and finally any highly polar baseline impurities. The addition of a small percentage of acetic or formic acid to the eluent throughout the gradient is necessary to ensure sharp peaks and prevent tailing of the carboxylic acid product.[3]

Workflow for Column Chromatography Purification

G cluster_prep Preparation cluster_run Elution cluster_analysis Analysis cluster_final Final Product prep_sample Dissolve Crude Product in Minimum Solvent prep_slurry Slurry with Silica Gel prep_sample->prep_slurry load_sample Load Slurried Sample onto Column prep_slurry->load_sample prep_column Pack Column with Silica Gel in Hexane prep_column->load_sample run_gradient Run Gradient Elution (e.g., Hexane to Hexane/EtOAc + 0.5% Acetic Acid) load_sample->run_gradient collect_fractions Collect Fractions run_gradient->collect_fractions tlc_fractions Analyze Fractions by TLC collect_fractions->tlc_fractions pool_fractions Pool Pure Fractions tlc_fractions->pool_fractions evaporate Evaporate Solvent pool_fractions->evaporate final_product Isolated Pure Product evaporate->final_product

Caption: Workflow for the purification of 4,5-Bis(benzyloxy)-2-methylbenzoic acid by column chromatography.

Protocol 3.1: Column Chromatography Purification

Materials:

  • Glass chromatography column

  • Silica gel (230-400 mesh)

  • Eluent: Hexane, Ethyl Acetate, Acetic Acid

  • Fraction collection tubes

  • Rotary evaporator

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and pour it into the column. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder. This dry-loading method generally results in better separation. Carefully add the dry-loaded sample to the top of the column bed.

  • Elution: Begin elution with a non-polar solvent system (e.g., 95:5 Hexane/Ethyl Acetate + 0.5% Acetic Acid). Gradually increase the polarity of the eluent (e.g., to 70:30 Hexane/Ethyl Acetate + 0.5% Acetic Acid).

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC (as described in Protocol 2.1) to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified 4,5-Bis(benzyloxy)-2-methylbenzoic acid.

High-Resolution Analysis: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

For analytical purity assessment and quantification, RP-HPLC is the superior technique.[6] In RP-HPLC, a non-polar stationary phase (typically C18) is used with a polar mobile phase.[7] The retention of 4,5-Bis(benzyloxy)-2-methylbenzoic acid will be governed by the hydrophobic interactions of its benzyl groups with the C18 stationary phase.

Causality Behind the Protocol: The mobile phase composition is critical for achieving good separation. A mixture of water and an organic solvent like acetonitrile or methanol is standard.[8] The pH of the aqueous component must be controlled. By acidifying the mobile phase (e.g., with trifluoroacetic acid or phosphoric acid), the carboxylic acid group remains protonated (non-ionized), increasing its hydrophobicity and retention time, and leading to sharper peaks.[9] A gradient elution is typically preferred for analyzing samples with components of varying polarities.

HPLC Method Parameters
ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention for hydrophobic molecules. A common choice for benzoic acid derivatives.[10]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterAcidifies the mobile phase to suppress ionization of the carboxylic acid.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileOrganic modifier to elute the analyte.
Gradient 50% B to 95% B over 15 minutesEnsures elution of both more polar and highly non-polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.[11]
Column Temperature 30 °CImproves peak shape and reproducibility.[11]
Detection UV at 230 nmAromatic rings of the compound provide strong UV absorbance.[11]
Injection Volume 10 µLStandard injection volume.
Protocol 4.1: RP-HPLC Analysis

Materials:

  • HPLC system with UV detector

  • C18 column

  • HPLC grade solvents and reagents

  • 0.45 µm syringe filters

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase (e.g., 50:50 mixture of Mobile Phase A and B) to a concentration of approximately 0.1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.[8]

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (50% B) until a stable baseline is achieved.

  • Injection and Data Acquisition: Inject the prepared sample and run the gradient method as described in the table above.

  • Data Analysis: Integrate the peaks in the resulting chromatogram. The purity of the main peak can be determined by calculating the area percentage.

Logical Flow of HPLC Method Development

G start Define Separation Goal: Purity of 4,5-Bis(benzyloxy)- 2-methylbenzoic acid select_column Select Column: Reversed-Phase C18 (due to hydrophobic benzyl groups) start->select_column select_mobile_phase Select Mobile Phase: Water/Acetonitrile (common for RP-HPLC) select_column->select_mobile_phase acidify Acidify Mobile Phase: Add 0.1% TFA (suppress carboxylate ionization) select_mobile_phase->acidify isocratic_scout Initial Isocratic Run: (e.g., 70% Acetonitrile) acidify->isocratic_scout eval_isocratic Evaluate Resolution and Run Time isocratic_scout->eval_isocratic gradient_dev Develop Gradient: (e.g., 50-95% Acetonitrile) for complex mixtures eval_isocratic->gradient_dev Insufficient Resolution validate Validate Method: Linearity, Precision, Accuracy (as per ICH guidelines) eval_isocratic->validate Good Separation optimize_gradient Optimize Gradient Slope and Time for Best Resolution gradient_dev->optimize_gradient optimize_gradient->validate final_method Final Analytical Method validate->final_method

Caption: Logical workflow for developing an HPLC method for the target compound.

Conclusion

The successful chromatographic separation of 4,5-Bis(benzyloxy)-2-methylbenzoic acid and its derivatives is readily achievable through a systematic approach that addresses the compound's dual polarity. TLC serves as an excellent starting point for method development, while flash column chromatography, with an acidified eluent, is effective for preparative scale purification. For high-resolution analysis, a well-developed RP-HPLC method utilizing an acidified mobile phase provides accurate and reliable results. The protocols and rationale presented in this guide offer a robust framework for researchers in drug development and organic synthesis to purify and analyze this important class of molecules.

References

  • HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden - UST Journals.
  • Chromatographic separations of aromatic carboxylic acids - PubMed. Available at: [Link]

  • Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester - MDPI. Available at: [Link]

  • Thin Layer Chromatography: A Complete Guide to TLC - Chemistry Hall. Available at: [Link]

  • HPLC Methods for analysis of Benzoic acid - HELIX Chromatography. Available at: [Link]

  • Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation - Longdom Publishing. Available at: [Link]

  • (PDF) HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden -Yemen - ResearchGate. Available at: [Link]

  • Normal-phase vs. Reversed-phase Chromatography - Phenomenex. Available at: [Link]

  • TLC tailing and carboxylic acid? - ResearchGate. Available at: [Link]

  • Thin Layer Chromatography - Chemistry LibreTexts. Available at: [Link]

Sources

Troubleshooting & Optimization

Handling and safety precautions for 4,5-Bis(benzyloxy)-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4,5-Bis(benzyloxy)-2-methylbenzoic acid. This guide is intended for researchers, scientists, and drug development professionals. Here, you will find essential information on the safe handling, storage, and disposal of this compound, as well as troubleshooting for common experimental issues. Our goal is to provide you with the expertise and practical insights necessary to ensure both the integrity of your research and the safety of your laboratory personnel.

I. Hazard Identification and Safety Profile

  • Skin Irritation: Causes skin irritation.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Tract Irritation: May cause respiratory irritation.[1][2][3][4]

  • Harmful if Swallowed: May be harmful if ingested.[1][3][5]

These hazards are the basis for the handling and safety precautions outlined in this guide.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the use of 4,5-Bis(benzyloxy)-2-methylbenzoic acid in an experimental setting.

Q1: I experienced skin irritation after handling the compound, despite wearing gloves. What could have gone wrong?

A1: This is a critical issue that points to a breach in personal protective equipment (PPE) protocol. Here's a breakdown of potential causes and solutions:

  • Improper Glove Selection: Not all gloves offer the same level of chemical resistance. For handling solid chemical powders, nitrile gloves are a standard recommendation. However, if you are working with this compound in a solution, the solvent will dictate the appropriate glove material. Always consult a glove compatibility chart for the specific solvent you are using.

  • Glove Contamination: It is easy to unknowingly contaminate the exterior of your gloves and then touch your skin (e.g., adjusting safety glasses).

    • Solution: Practice meticulous glove hygiene. Change gloves immediately if you suspect contamination. Always remove gloves using the proper technique to avoid touching the outer surface with your bare hands.[5]

  • Micro-tears or Punctures: Even minor imperfections in a glove can lead to exposure.

    • Solution: Inspect gloves for any visible defects before use. If you are performing a lengthy procedure, consider double-gloving or changing your gloves periodically.

  • Contaminated Lab Coat: The powder can settle on your lab coat sleeves. If the sleeves are not properly secured, the powder can come into contact with your skin.

    • Solution: Ensure your lab coat has knit cuffs or that the sleeves are securely tucked into your gloves. Wash lab coats regularly and separately from personal clothing.[1]

Q2: I noticed a fine powder has dispersed in my work area after weighing the compound. What should I do?

A2: The dispersal of fine powder indicates a containment failure during handling. This can lead to inhalation, which may cause respiratory irritation.[1][2]

  • Immediate Actions:

    • If you are not wearing respiratory protection, hold your breath and move away from the immediate area of dispersal.

    • Alert others in the vicinity.

    • If the spill is minor, you can proceed with cleanup. For a large spill, evacuate the area and follow your institution's emergency procedures.

  • Cleanup of Minor Spills:

    • Don appropriate PPE, including a respirator (a NIOSH-approved N95 or higher is recommended for powders).[6][7]

    • Gently cover the spill with a damp paper towel to avoid raising more dust.

    • Carefully wipe up the spill, working from the outside in.

    • Place the contaminated paper towels in a sealed bag for hazardous waste disposal.[2]

    • Wipe the area with a damp cloth, followed by a dry one.

    • Dispose of all contaminated materials as hazardous waste.

  • Preventative Measures:

    • Always handle powdered chemicals in a well-ventilated area, such as a chemical fume hood or a powder containment hood.[5]

    • Use a spatula or scoop to transfer the powder. Avoid pouring, which can create dust clouds.

    • When weighing, use an analytical balance with a draft shield.

Q3: The compound is not dissolving in my chosen solvent. How can I improve solubility?

A3: Solubility issues can be frustrating and can impact the success of your reaction. 4,5-Bis(benzyloxy)-2-methylbenzoic acid, being a larger organic molecule, is expected to have poor solubility in water and better solubility in organic solvents.

  • Solvent Selection: If you are experiencing poor solubility, consider a more polar aprotic solvent such as DMSO or DMF, or a polar protic solvent like ethanol or methanol, especially with gentle heating. For related compounds, ethanol has been used for recrystallization, indicating some degree of solubility with heat.[8]

  • Gentle Heating: Gently warming the solvent can increase the rate of dissolution and the solubility limit. Use a water bath or a heating mantle with stirring. Avoid overheating, which could lead to decomposition.

  • Sonication: Using an ultrasonic bath can help to break up clumps of solid and increase the surface area available for dissolution.

  • pH Adjustment: As a benzoic acid derivative, its solubility in aqueous solutions will be highly pH-dependent. In basic solutions (pH > pKa), it will deprotonate to form a more soluble carboxylate salt. You can try adding a base like sodium hydroxide or potassium hydroxide.[8]

III. Frequently Asked Questions (FAQs)

Q1: What is the proper way to store 4,5-Bis(benzyloxy)-2-methylbenzoic acid?

A1: Proper storage is crucial for maintaining the chemical's integrity and for safety.

  • Container: Keep the container tightly closed to prevent absorption of moisture and to contain the powder.[1][9][10]

  • Location: Store in a cool, dry, and well-ventilated area.[9][10] Keep it away from incompatible materials, such as strong oxidizing agents.[11]

  • Labeling: Ensure the container is clearly labeled with the chemical name and any relevant hazard warnings.

Q2: What Personal Protective Equipment (PPE) is required when handling this compound?

A2: A comprehensive PPE strategy is your primary defense against exposure.

PPE ComponentSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact and irritation.[1][5]
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from dust particles and splashes.[3][7]
Lab Coat Long-sleeved, with knit cuffs.To protect skin and clothing from contamination.[7]
Respiratory Protection NIOSH-approved N95 or higher respirator.Recommended when handling the powder outside of a fume hood or if there is a risk of aerosolization.[5][6]

Q3: How should I dispose of waste containing 4,5-Bis(benzyloxy)-2-methylbenzoic acid?

A3: This compound and its containers must be disposed of as hazardous waste.[1][2]

  • Solid Waste: Collect any unused compound and contaminated materials (e.g., weigh paper, paper towels, gloves) in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: If the compound is in a solvent, it should be disposed of in the appropriate hazardous liquid waste container. Do not pour chemical waste down the drain.[2][9]

  • Regulations: Always follow your institution's and local regulations for hazardous waste disposal.

Q4: What should I do in case of accidental exposure?

A4: Immediate and appropriate first aid is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-20 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][11]

  • Skin Contact: Remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. If skin irritation persists, seek medical attention.[1][11]

  • Inhalation: Move the person to fresh air. If they are having difficulty breathing, provide oxygen if you are trained to do so. Seek medical attention.[1][11]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]

IV. Experimental Workflow & Safety Integration

The following section provides a standard workflow for a reaction involving the weighing and dissolving of 4,5-Bis(benzyloxy)-2-methylbenzoic acid, with integrated safety checkpoints.

Workflow: Weighing and Dissolving 4,5-Bis(benzyloxy)-2-methylbenzoic acid

cluster_prep Preparation cluster_weigh Weighing cluster_dissolve Dissolution cluster_cleanup Cleanup prep_ppe Don appropriate PPE: - Nitrile gloves - Safety goggles - Lab coat prep_hood Prepare workspace in a chemical fume hood. prep_ppe->prep_hood Verify hood function weigh_tare Tare analytical balance with weigh paper. prep_hood->weigh_tare weigh_transfer Carefully transfer powder using a spatula. weigh_tare->weigh_transfer Minimize dust weigh_record Record the mass. weigh_transfer->weigh_record dissolve_add Add powder to the reaction vessel. weigh_record->dissolve_add dissolve_solvent Add chosen solvent. dissolve_add->dissolve_solvent dissolve_stir Stir and gently heat if necessary. dissolve_solvent->dissolve_stir Monitor for dissolution cleanup_waste Dispose of weigh paper and any contaminated materials in solid hazardous waste. dissolve_stir->cleanup_waste Once dissolved cleanup_ppe Doff PPE correctly. cleanup_waste->cleanup_ppe cleanup_wash Wash hands thoroughly. cleanup_ppe->cleanup_wash

Caption: A flowchart outlining the safe handling procedure for weighing and dissolving 4,5-Bis(benzyloxy)-2-methylbenzoic acid.

V. References

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Methylbenzoic acid. Retrieved from [Link]

  • AA Blocks. (2025, January 18). Safety Data Sheet. Retrieved from [Link]

  • Loba Chemie. (2017, November 20). 2-METHOXY-4-AMINO-5-ETHYLSULPHONYL BENZOIC ACID MSDS. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Benzoic acid. Retrieved from [Link]

  • PMC. (n.d.). 3,5-Bis(benzyloxy)benzoic acid. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]

  • GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • ASHP Publications. (n.d.). PERSONAL PROTECTIVE EQUIPMENT. Retrieved from [Link]

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Validation & Comparative

Spectroscopic comparison of 4,5-Bis(benzyloxy)-2-methylbenzoic acid and its precursors

Author: BenchChem Technical Support Team. Date: February 2026

An Expert Guide to the Spectroscopic Characterization of 4,5-Bis(benzyloxy)-2-methylbenzoic Acid and Its Synthetic Precursors

In the landscape of medicinal chemistry and materials science, the precise synthesis and unambiguous characterization of molecular building blocks are paramount. 4,5-Bis(benzyloxy)-2-methylbenzoic acid is a valuable intermediate, notable for its protected catechol moiety, a structural motif present in numerous biologically active molecules. The benzyl protecting groups offer stability during multi-step syntheses and can be selectively removed under specific conditions, making this compound a versatile tool for drug development professionals.

This guide provides an in-depth spectroscopic comparison of 4,5-Bis(benzyloxy)-2-methylbenzoic acid with its immediate precursors, Methyl 4,5-dihydroxy-2-methylbenzoate and Methyl 4,5-bis(benzyloxy)-2-methylbenzoate. By dissecting the changes in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data at each synthetic step, we aim to provide researchers with a clear roadmap for reaction monitoring and product verification. The experimental choices and data interpretation are grounded in fundamental chemical principles to ensure a robust and reproducible analytical workflow.

The Synthetic Pathway: A Spectroscopic Journey

The synthesis of 4,5-Bis(benzyloxy)-2-methylbenzoic acid from Methyl 4,5-dihydroxy-2-methylbenzoate involves two key transformations: the protection of hydroxyl groups via Williamson ether synthesis and the subsequent saponification of the methyl ester. Each step imparts distinct changes to the molecule's spectroscopic signature.

Diagram: Synthetic Workflow

G cluster_0 Step 1: O-Benzylation cluster_1 Step 2: Saponification P1 Methyl 4,5-dihydroxy- 2-methylbenzoate P2 Methyl 4,5-bis(benzyloxy)- 2-methylbenzoate P1->P2 BnBr, K2CO3 DMF, 80 °C FP 4,5-Bis(benzyloxy)- 2-methylbenzoic acid P2->FP 1. NaOH, EtOH/H2O 2. HCl (aq)

Caption: Synthetic route from the dihydroxy ester to the final acid.

Comparative Spectroscopic Analysis

A detailed examination of the spectra at each stage reveals the precise structural changes occurring, providing irrefutable evidence of the chemical transformations.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for tracking the key functional group transformations in this synthesis. The most significant changes are observed in the aromatic region and in the appearance and disappearance of signals corresponding to the hydroxyl, benzyl, ester, and carboxylic acid protons.

  • From Precursor 1 to Precursor 2 (O-Benzylation): The two sharp singlets corresponding to the phenolic -OH protons (typically δ 5-6 ppm) in Methyl 4,5-dihydroxy-2-methylbenzoate disappear completely. Concurrently, two new, prominent signals appear: a singlet around δ 5.1-5.2 ppm, integrating to 4 protons (two -OCH₂ Ph groups), and a complex multiplet in the δ 7.3-7.5 ppm region, integrating to 10 protons (two -OCH₂C₆H₅ groups). The signals for the aromatic protons on the central ring (H-3 and H-6) and the methyl ester remain largely unchanged, though they may experience minor shifts.

  • From Precursor 2 to Final Product (Saponification): The sharp singlet corresponding to the methyl ester (-COOCH₃) protons, typically found around δ 3.8-3.9 ppm in Methyl 4,5-bis(benzyloxy)-2-methylbenzoate , disappears. A new, broad singlet appears far downfield (typically δ > 10 ppm), which is characteristic of the acidic carboxylic acid proton (-COOH). The signals for the benzylic protons and the aromatic protons remain, confirming the stability of these groups during hydrolysis.

Table 1: Comparative ¹H NMR Data (δ ppm)
Compound NameAr-H (ring)Ar-H (benzyl)-OCH₂--COOCH₃Ar-OH-COOHAr-CH₃
Methyl 4,5-dihydroxy-2-methylbenzoate~6.6, ~7.2N/AN/A~3.8~5.5N/A~2.4
Methyl 4,5-bis(benzyloxy)-2-methylbenzoate~7.0, ~7.3~7.3-7.5 (m)~5.1~3.8N/AN/A~2.5
4,5-Bis(benzyloxy)-2-methylbenzoic acid~7.1, ~7.4~7.3-7.5 (m)~5.2N/AN/A>10~2.5

Data are approximate and can vary based on solvent and instrument.

Infrared (IR) Spectroscopy

IR spectroscopy provides clear evidence of the functional group interconversions by monitoring the characteristic vibrational frequencies.

  • O-Benzylation: In the spectrum of Methyl 4,5-dihydroxy-2-methylbenzoate , a broad absorption band is present in the 3200-3500 cm⁻¹ region, which is characteristic of the O-H stretching of the phenolic groups. After benzylation to form Methyl 4,5-bis(benzyloxy)-2-methylbenzoate , this broad band disappears. New, sharp peaks appear around 3030-3100 cm⁻¹ (aromatic C-H stretch from the benzyl groups) and in the 1000-1250 cm⁻¹ region (C-O ether stretch). The strong carbonyl (C=O) stretch of the ester group remains present at approximately 1700-1720 cm⁻¹.

  • Saponification: The most telling change upon hydrolysis to 4,5-Bis(benzyloxy)-2-methylbenzoic acid is the transformation of the carbonyl absorption. The sharp ester C=O stretch is replaced by a very broad absorption band spanning from 2500-3300 cm⁻¹, which is characteristic of the O-H stretch of a carboxylic acid dimer, overlapping with the C-H stretches. The carbonyl C=O stretch also shifts slightly and may broaden, typically appearing around 1680-1710 cm⁻¹.

Table 2: Key IR Absorption Frequencies (cm⁻¹)
Compound NameO-H (Phenol)O-H (Carboxylic Acid)C=O (Ester)C=O (Carboxylic Acid)C-O (Ether)
Methyl 4,5-dihydroxy-2-methylbenzoate3200-3500 (broad)N/A~1700N/AN/A
Methyl 4,5-bis(benzyloxy)-2-methylbenzoateN/AN/A~1715N/A~1220
4,5-Bis(benzyloxy)-2-methylbenzoic acidN/A2500-3300 (very broad)N/A~1690~1220
Mass Spectrometry (MS)

Mass spectrometry confirms the identity of each compound by measuring its mass-to-charge ratio (m/z), corroborating the successful addition of benzyl groups and removal of the methyl group.

  • Methyl 4,5-dihydroxy-2-methylbenzoate (C₉H₁₀O₄): Molecular Weight = 182.17 g/mol . The mass spectrum will show a molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ at m/z 182 or 183, respectively.

  • Methyl 4,5-bis(benzyloxy)-2-methylbenzoate (C₂₃H₂₂O₄): Molecular Weight = 362.42 g/mol . The addition of two benzyl groups (C₇H₇, 91 g/mol each) and loss of two protons results in a mass increase of 180 amu. The spectrum will show a molecular ion at m/z 362 or 363 [M+H]⁺. A characteristic fragment ion at m/z 91 (the tropylium cation, [C₇H₇]⁺) is often prominent, indicating the presence of benzyl groups.

  • 4,5-Bis(benzyloxy)-2-methylbenzoic acid (C₂₂H₂₀O₄): Molecular Weight = 348.39 g/mol . Hydrolysis of the methyl ester involves replacing -CH₃ (15 amu) with -H (1 amu), a net loss of 14 amu. The mass spectrum will show the molecular ion at m/z 348 or 349 [M+H]⁺. The benzyl fragment at m/z 91 will still be a key feature.

Experimental Protocols

To ensure reproducibility, detailed methodologies for the synthesis and characterization are provided below.

Protocol 1: Synthesis of Methyl 4,5-bis(benzyloxy)-2-methylbenzoate
  • Reagent Setup: To a solution of Methyl 4,5-dihydroxy-2-methylbenzoate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, ~0.2 M), add anhydrous potassium carbonate (K₂CO₃, 2.5 eq).

  • Addition of Alkylating Agent: Add benzyl bromide (BnBr, 2.2 eq) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to 80 °C and maintain stirring under an inert atmosphere (e.g., Nitrogen or Argon) for 12-16 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, pour the reaction mixture into ice-water. A precipitate will form.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with water, and then with a cold, non-polar solvent like hexane to remove excess benzyl bromide.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to yield the pure product.

  • Characterization: Obtain ¹H NMR, IR, and MS data to confirm the structure.

Protocol 2: Synthesis of 4,5-Bis(benzyloxy)-2-methylbenzoic acid
  • Reagent Setup: Dissolve Methyl 4,5-bis(benzyloxy)-2-methylbenzoate (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).

  • Hydrolysis: Add an excess of sodium hydroxide (NaOH, 3-5 eq) and heat the mixture to reflux (approx. 80-90 °C) for 2-4 hours, until TLC analysis indicates the complete consumption of the starting material.

  • Acidification: Cool the reaction mixture in an ice bath and acidify to pH ~2 by the slow addition of concentrated hydrochloric acid (HCl). A white precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Purification: Dry the solid under vacuum. If necessary, recrystallize from a solvent such as acetic acid or ethanol/water.

  • Characterization: Obtain ¹H NMR, IR, and MS data to verify the structure of the final product.

Conclusion

The spectroscopic journey from a simple dihydroxy ester to the more complex 4,5-Bis(benzyloxy)-2-methylbenzoic acid is marked by clear and predictable changes in NMR, IR, and MS data. The disappearance of phenolic -OH signals and the appearance of characteristic benzyl group signals confirm the success of the protection step. The subsequent shift in carbonyl frequency and the replacement of a methyl ester signal with a carboxylic acid proton signal provide definitive proof of hydrolysis. By leveraging this multi-faceted spectroscopic approach, researchers can confidently track their synthesis, verify the integrity of their intermediates, and ensure the high purity of their final product, thereby upholding the rigorous standards required in scientific research and development.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. Introduction to Spectroscopy. Cengage Learning, 2014. [Link]

Benchmarking the Synthesis of 4,5-Bis(benzyloxy)-2-methylbenzoic Acid: A Comparative Guide to Published Methods

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 4,5-Bis(benzyloxy)-2-methylbenzoic acid is a valuable building block in the synthesis of various biologically active molecules. This guide provides an in-depth technical comparison of synthetic routes to this target compound, offering field-proven insights and detailed experimental protocols to enable researchers to make informed decisions for their synthetic strategies.

Introduction to 4,5-Bis(benzyloxy)-2-methylbenzoic Acid

4,5-Bis(benzyloxy)-2-methylbenzoic acid features a substituted benzoic acid core, a common scaffold in medicinal chemistry. The two benzyloxy groups offer sites for further functionalization or can act as protecting groups for the catechol moiety. The methyl group at the 2-position influences the molecule's conformation and electronic properties. An efficient and scalable synthesis of this compound is therefore of significant interest. This guide will focus on a primary, well-documented synthetic route and compare it with a plausible alternative, evaluating each based on key performance indicators.

Recommended Synthetic Pathway (Route A): From 4,5-Dihydroxy-2-methylbenzoic Acid

The most logical and experimentally supported route to 4,5-Bis(benzyloxy)-2-methylbenzoic acid commences with the corresponding dihydroxy derivative. This multi-step synthesis involves an initial esterification to protect the carboxylic acid, followed by a Williamson ether synthesis to introduce the benzyl groups, and concludes with the hydrolysis of the ester to yield the final product.

Synthetic_Route_A cluster_0 Step 1: Esterification cluster_1 Step 2: Benzylation cluster_2 Step 3: Hydrolysis A 4,5-Dihydroxy-2-methylbenzoic Acid B Methyl 4,5-dihydroxy-2-methylbenzoate A->B  MeOH, H₂SO₄ (cat.) C Methyl 4,5-bis(benzyloxy)-2-methylbenzoate B->C  BnBr, K₂CO₃, Acetone D 4,5-Bis(benzyloxy)-2-methylbenzoic Acid C->D  1. NaOH, MeOH/H₂O  2. H⁺

Caption: Recommended three-step synthesis of the target compound.

Step 1: Esterification of 4,5-Dihydroxy-2-methylbenzoic Acid

The initial step involves the protection of the carboxylic acid functionality as a methyl ester. This is crucial to prevent unwanted side reactions during the subsequent benzylation step, where the carboxylate could act as a nucleophile. The Fischer esterification is a classic and efficient method for this transformation.

Experimental Protocol:

  • To a solution of 4,5-dihydroxy-2-methylbenzoic acid (1.0 eq) in methanol (10-15 vol), add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).

  • Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1][2]

  • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford methyl 4,5-dihydroxy-2-methylbenzoate, which can often be used in the next step without further purification.

Step 2: Benzylation of Methyl 4,5-dihydroxy-2-methylbenzoate

The Williamson ether synthesis is the method of choice for the benzylation of the two phenolic hydroxyl groups.[3][4] This SN2 reaction involves the deprotonation of the hydroxyl groups by a mild base, followed by nucleophilic attack on benzyl bromide.

Experimental Protocol:

  • Dissolve methyl 4,5-dihydroxy-2-methylbenzoate (1.0 eq) in anhydrous acetone (15-20 vol).

  • Add anhydrous potassium carbonate (2.5-3.0 eq) to the solution and stir the suspension at room temperature for 30 minutes.

  • Add benzyl bromide (2.2-2.5 eq) dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 6-8 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.

  • The crude product can be purified by column chromatography on silica gel to yield pure methyl 4,5-bis(benzyloxy)-2-methylbenzoate.[5][6]

Step 3: Hydrolysis of Methyl 4,5-bis(benzyloxy)-2-methylbenzoate

The final step is the deprotection of the carboxylic acid by hydrolysis of the methyl ester. Saponification using a base, followed by acidification, is a robust method to achieve this. Given the potential for steric hindrance around the ester group, ensuring adequate reaction time and temperature is key.[7][8][9]

Experimental Protocol:

  • Dissolve methyl 4,5-bis(benzyloxy)-2-methylbenzoate (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v).

  • Add an aqueous solution of sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux for 4-6 hours.[10][11]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the residue with water and acidify with a cooled solution of 1M hydrochloric acid until the pH is acidic, leading to the precipitation of the carboxylic acid.

  • Filter the solid precipitate, wash with cold water, and dry under vacuum to obtain 4,5-bis(benzyloxy)-2-methylbenzoic acid.

Alternative Synthetic Pathway (Route B): An Aldehyde Oxidation Approach

An alternative, though likely more complex, route involves the synthesis of a benzaldehyde precursor followed by oxidation to the carboxylic acid.

Synthetic_Route_B cluster_3 Step 1: Precursor Synthesis cluster_4 Step 2: Oxidation E 4-Methylcatechol F Multi-step synthesis E->F G 4,5-Bis(benzyloxy)-2-methylbenzaldehyde F->G H 4,5-Bis(benzyloxy)-2-methylbenzoic Acid G->H  Oxidizing Agent  (e.g., KMnO₄, PCC)

Caption: Alternative synthetic route via an aldehyde intermediate.

This route would likely begin with 4-methylcatechol, which can be synthesized from 2-methoxy-4-methylphenol.[12] The catechol would then need to undergo formylation to introduce the aldehyde group, followed by benzylation of the hydroxyl groups. The final step would be the oxidation of the aldehyde to the carboxylic acid, for which numerous reagents are available.

Comparative Analysis

ParameterRoute A (Recommended)Route B (Alternative)
Starting Material 4,5-Dihydroxy-2-methylbenzoic acid4-Methylcatechol
Number of Steps 34+
Key Transformations Esterification, Williamson Ether Synthesis, HydrolysisFormylation, Benzylation, Oxidation
Scalability Good; all steps are common and scalable industrial processes.Moderate; multi-step synthesis of the aldehyde precursor may be challenging to scale.
Yield & Purity Generally high yields and purity achievable at each step.Overall yield is likely to be lower due to the increased number of steps. Purification of intermediates may be more complex.
Simplicity Relatively straightforward and well-precedented reactions.More complex, with the synthesis of the aldehyde intermediate being a significant challenge.

Conclusion

Based on a thorough review of established synthetic methodologies, Route A is the recommended pathway for the synthesis of 4,5-Bis(benzyloxy)-2-methylbenzoic acid . This route employs a series of robust and well-understood reactions, starting from a readily accessible precursor. The experimental protocols provided are based on analogous transformations reported in the literature and offer a reliable foundation for laboratory synthesis. While Route B presents a viable alternative on paper, the practical challenges associated with the multi-step preparation of the key aldehyde intermediate make it a less favorable option for both laboratory-scale and larger-scale production.

References

  • Hambardzumyan, E. N., Vorskanyan, A. S., & Arshak, A. (2014). Synthesis Based on Dihalogeno-4-hydroxy-benzoic Acids Esters. SOP TRANSACTIONS ON ORGANIC CHEMISTRY, 1(2).
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  • Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. (2020). Chemistry Stack Exchange. [Link]

  • 14.3: The Williamson Ether Synthesis. (2019). Chemistry LibreTexts. [Link]

  • CN113423683A - Method for producing 4-hydroxy-2-methylbenzoic acid. (2021).
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  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution. (2011). Arkivoc, 2011(7), 216-226.
  • 4-Methoxy-2-methylbenzoic acid. (n.d.). Chem-Impex. [Link]

  • CN103193651A - Synthesis of medical intermediate 3,5-dihydroxy methyl benzoate and industrial production process. (2013).
  • An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. (2017). Journal of Chemical Research, 41(4), 239-240.
  • US3948972A - Esterification of nitrobenzoic acids. (1976).
  • Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. (2008). Beilstein Journal of Organic Chemistry, 4, 43.
  • Hydrolysis of Methyl Benzoate - Lab Demo. (2024). YouTube. [Link]

  • CN107365334B - Process for benzylation of monoglycosides. (2020).
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  • Can methyl benzoate be hydrolyzed? (2021). Quora. [Link]

  • 3-Benzyloxy-2-methyl Propanoate. (n.d.). Organic Syntheses. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4,5-Bis(benzyloxy)-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of pharmaceutical research and complex organic synthesis, the responsible management of chemical reagents is as crucial as the innovative science they enable. This guide provides a detailed, procedural framework for the safe and compliant disposal of 4,5-Bis(benzyloxy)-2-methylbenzoic acid. Our approach is grounded in the principles of laboratory safety, environmental stewardship, and regulatory adherence, ensuring that your operational protocols are both scientifically sound and robustly validated.

The causality behind stringent disposal protocols is clear: to protect laboratory personnel from potential hazards, to ensure the integrity of the research environment, and to comply with environmental regulations established by bodies such as the U.S. Environmental Protection Agency (EPA) and the European Chemicals Agency (ECHA).[1][2][3] This guide moves beyond a simple checklist to provide the underlying logic for each procedural step, empowering your team to handle chemical waste with expertise and confidence.

Part 1: Immediate Safety & Hazard Assessment

Before handling 4,5-Bis(benzyloxy)-2-methylbenzoic acid for disposal, a thorough understanding of its hazard profile is essential. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, we can infer its likely hazards based on the known profiles of structurally similar benzoic acid derivatives.

Anticipated Hazard Profile:

Hazard ClassificationDescriptionRationale & Supporting Evidence
Skin Irritation May cause irritation upon direct contact.SDS for similar compounds like 4-(Benzyloxy)-2-methylbenzoic acid and other substituted benzoic acids consistently list skin irritation (H315).[4][5][6][7]
Serious Eye Irritation May cause serious irritation or damage to the eyes.This is a common classification for acidic organic compounds. SDS for related molecules explicitly state "Causes serious eye irritation" (H319).[4][5][6][7]
Respiratory Irritation Inhalation of dust may cause irritation to the respiratory tract.Classified as a potential respiratory irritant (H335), particularly in powdered form.[4][5][6] Handling should be conducted in a well-ventilated area.[4]
Acute Oral Toxicity May be harmful if swallowed.The related compound 4-(Benzyloxy)-2-methylbenzoic acid is classified as "Harmful if swallowed" (H302).[5]
Mandatory Personal Protective Equipment (PPE)

Based on this hazard assessment, the following PPE is required at all times when handling this compound for disposal. The goal is to prevent all personal contact.[4][8]

  • Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166.[9]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile) that are free from defects.

  • Body Protection: A standard laboratory coat is required. Ensure it is buttoned to provide maximum coverage.

  • Respiratory Protection: If there is a risk of generating dust, work within a certified chemical fume hood or wear an appropriate respirator.

Part 2: Step-by-Step Disposal Protocol

Disposal of 4,5-Bis(benzyloxy)-2-methylbenzoic acid must be treated as the disposal of hazardous chemical waste.[10][11] Under no circumstances should this chemical be disposed of down the drain or in regular trash .[10][11][12] Such actions can lead to environmental contamination and significant regulatory penalties.[1][12]

Step 1: Waste Characterization & Segregation
  • Designate as Hazardous Waste: Unless explicitly determined to be non-hazardous by your institution's Environmental Health and Safety (EHS) office, all waste chemical solids, liquids, or contaminated materials must be treated as hazardous waste.[10]

  • Identify Incompatibilities: Benzoic acid and its derivatives are incompatible with strong bases and oxidizing agents (e.g., perchlorates, nitrates).[11] Ensure that the waste container for this compound does not contain, and is not stored near, these incompatible materials to prevent violent reactions.[10][11]

Step 2: Container Selection and Labeling
  • Choose a Compatible Container: The waste must be stored in a container made of a material compatible with the chemical. The original product container is often the best choice.[10][13] If an alternative is used, high-density polyethylene (HDPE) is a suitable option. The container must be in good condition, free of leaks, and have a secure, leak-proof lid.[1][13]

  • Label the Container Immediately: As soon as the first quantity of waste is added, the container must be labeled.[14] The label must include:

    • The words "HAZARDOUS WASTE "

    • The full, unabbreviated chemical name: "4,5-Bis(benzyloxy)-2-methylbenzoic acid "

    • A clear description of the associated hazards (e.g., "Skin/Eye Irritant," "Harmful if Swallowed").

    • The date accumulation started.

Step 3: Accumulation and Storage
  • Keep Containers Closed: Hazardous waste containers must be kept securely closed at all times, except when actively adding waste.[10][12][14] This prevents the release of vapors and protects against spills.

  • Utilize Secondary Containment: Store the sealed waste container within a larger, chemically resistant secondary container (such as a tub or bucket).[1][10][14] This is a critical safeguard to contain any potential leaks or spills and prevent them from reaching drains or the general environment.[10]

  • Designate a Storage Area: The waste must be stored in a designated "Satellite Accumulation Area" at or near the point of generation and under the control of laboratory personnel.[1][12] This area should be well-ventilated and away from high-traffic zones.

  • Adhere to Quantity Limits: Be aware of regulatory limits on the amount of waste that can be stored in a lab. In the U.S., this is typically a maximum of 55 gallons of hazardous waste.[12]

Step 4: Arranging for Final Disposal
  • Contact Your EHS Office: Do not attempt to dispose of the chemical waste yourself. Your institution's Environmental Health and Safety (EHS) office (sometimes called the Office of Clinical and Research Safety or a similar name) manages the hazardous waste collection program.[10][12]

  • Schedule a Pickup: Contact EHS to schedule a waste pickup. Provide them with all necessary information from your waste label.

  • Engage a Certified Broker (If Applicable): For facilities without a dedicated EHS office, a certified hazardous waste broker is required to profile, manifest, transport, and dispose of the waste at a licensed Treatment, Storage, and Disposal Facility (TSDF).[15]

The following diagram illustrates the decision-making workflow for proper disposal.

G cluster_prep Phase 1: Preparation & Assessment cluster_contain Phase 2: Containment & Storage cluster_disposal Phase 3: Final Disposition A Identify Waste: 4,5-Bis(benzyloxy)-2-methylbenzoic acid B Assess Hazards: Skin/Eye/Respiratory Irritant A->B C Don Appropriate PPE: Goggles, Gloves, Lab Coat B->C D Select Compatible Container (e.g., Original or HDPE) C->D E Label Container: 'HAZARDOUS WASTE' + Full Chemical Name D->E F Store in Secondary Containment & Designated Area E->F G Keep Container Securely Closed F->G H Is Waste Container Full or No Longer in Use? G->H I Contact Institutional EHS or Certified Waste Vendor H->I Yes J Schedule Waste Pickup I->J K Maintain Records of Disposal J->K

Caption: Workflow for the safe disposal of 4,5-Bis(benzyloxy)-2-methylbenzoic acid.

Part 3: Emergency Procedures - Spill Management

Accidental spills must be managed promptly and safely. The primary goal is to contain the spill and clean it up without creating dust.[4][8]

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Wear Full PPE: Before addressing the spill, don all required PPE as outlined in Part 1.

  • Clean-up Procedure for Solid Spills:

    • Gently cover the spill with an inert absorbent material (e.g., vermiculite or sand) to avoid generating dust.

    • Carefully sweep or scoop the material into a designated hazardous waste container.[6][16]

    • Use dry clean-up procedures; do not add water unless instructed by your EHS office.[4][8]

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., acetone), followed by soap and water. All cleaning materials (wipes, gloves) must be disposed of as hazardous waste.[4]

  • Report: Report the incident to your laboratory supervisor and EHS office, regardless of the size of the spill.

By adhering to these detailed procedures, you ensure that the disposal of 4,5-Bis(benzyloxy)-2-methylbenzoic acid is conducted with the highest standards of safety and environmental responsibility, reinforcing the culture of excellence that defines your research.

References

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

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  • Know your obligations when exporting hazardous chemicals outside the EU. European Chemicals Agency (ECHA) via YouTube. [Link]

  • Guide to Managing Laboratory Chemical Waste. Vanderbilt University. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.